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Foundational

Analytical Determination and Molecular Weight Calculation of 1-(tert-Butyl)-3-(chloromethoxy)benzene: A Technical Guide

Executive Summary In pharmaceutical development and synthetic organic chemistry, the precise calculation of molecular weight (MW) is the foundational step for determining reaction stoichiometry, assessing pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the precise calculation of molecular weight (MW) is the foundational step for determining reaction stoichiometry, assessing pharmacokinetic properties, and validating structural identity. This whitepaper provides a rigorous, step-by-step methodology for deriving the chemical formula and calculating the exact molecular weight of 1-(tert-Butyl)-3-(chloromethoxy)benzene . By grounding our calculations in the latest IUPAC standard atomic weights [1], we ensure the highest level of analytical accuracy required for downstream applications such as mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR).

Structural Elucidation and Formula Derivation

Before calculating the molecular weight, the exact elemental composition must be derived from the IUPAC nomenclature. The molecule 1-(tert-Butyl)-3-(chloromethoxy)benzene consists of a central aromatic scaffold with two distinct substituents at the meta positions (1 and 3).

  • Core Scaffold: A disubstituted benzene ring contributes C₆H₄ .

  • Substituent 1 (Position 1): A tert-butyl group [–C(CH₃)₃] contributes C₄H₉ .

  • Substituent 2 (Position 3): A chloromethoxy group [–O–CH₂–Cl] contributes CH₂ClO .

Causality of Assembly: Summing the constituent atoms yields the empirical and molecular formula. Total Carbon (C) = 6 + 4 + 1 = 11 Total Hydrogen (H) = 4 + 9 + 2 = 15 Total Chlorine (Cl) = 1 Total Oxygen (O) = 1

Final Molecular Formula: C₁₁H₁₅ClO

FormulaDerivation A 1-(tert-Butyl)-3-(chloromethoxy)benzene B Benzene Core (C6H4) A->B C tert-Butyl Group (C4H9) A->C D Chloromethoxy Group (CH2ClO) A->D E Molecular Formula C11H15ClO B->E C->E D->E

Figure 1: Structural deconstruction of 1-(tert-Butyl)-3-(chloromethoxy)benzene into its constituent molecular formula.

Methodological Framework for Molecular Weight Calculation

To ensure trustworthiness and reproducibility, molecular weight calculations must utilize standardized atomic weights. We apply the IUPAC Technical Report (2021) standard atomic weights [1], which account for natural terrestrial isotopic variations.

Standard Atomic Weights Used
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.45 g/mol

  • Oxygen (O): 15.999 g/mol

Note: While IUPAC provides ranges for elements like Carbon and Hydrogen depending on isotopic distribution, the conventional standard values (to 3 or 4 significant figures) are utilized for standard pharmaceutical batch calculations.

Step-by-Step Calculation Protocol
  • Isolate Element Counts: Identify the exact integer count of each element from the formula (C₁₁H₁₅ClO).

  • Multiply by Atomic Mass: Multiply the integer count by the IUPAC standard atomic weight.

  • Aggregate Totals: Sum the total mass contributions to yield the molar mass.

Quantitative Calculation & Data Presentation

The following table summarizes the precise quantitative data used to derive the final molecular weight.

ElementAtom CountIUPAC Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 1112.011132.12166.49%
Hydrogen (H) 151.00815.1207.61%
Chlorine (Cl) 135.45035.45017.84%
Oxygen (O) 115.99915.9998.05%
Total 28 -198.690 100.00%

Calculated Molecular Weight: 198.69 g/mol

Experimental Validation: Mass Spectrometry Workflow

Theoretical molecular weight calculations must be empirically validated using High-Resolution Mass Spectrometry (HRMS). For C₁₁H₁₅ClO, the presence of the chlorine atom provides a distinct isotopic signature. Chlorine naturally exists as ³⁵Cl (~75%) and ³⁷Cl (~25%).

Causality in Experimental Choice: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is selected depending on the molecule's polarity. Given the ether linkage and non-polar bulk, APCI or GC-EI-MS is highly effective. The resulting mass spectrum will display a characteristic M and M+2 peak ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Protocol for MS Validation
  • Sample Preparation: Dissolve 1 mg of 1-(tert-Butyl)-3-(chloromethoxy)benzene in 1 mL of LC-MS grade methanol/water (50:50, v/v).

  • Ionization: Inject 1 µL into the MS system using an APCI source in positive ion mode.

  • Data Acquisition: Scan across a mass range of m/z 100 to 500.

  • Isotopic Analysis: Identify the molecular ion peak [M+H]⁺. For a nominal mass of 198, expect the primary [M+H]⁺ peak at m/z 199.08 (³⁵Cl) and the secondary peak at m/z 201.08 (³⁷Cl) in a 3:1 intensity ratio.

MSWorkflow Step1 Sample Prep (1 mg/mL in MeOH) Step2 Ionization (APCI Positive Mode) Step1->Step2 Step3 Mass Analyzer (TOF or Orbitrap) Step2->Step3 Step4 Data Analysis (Extract m/z 199.08 & 201.08) Step3->Step4 Step5 Validation (Confirm 3:1 Isotope Ratio) Step4->Step5

Figure 2: High-Resolution Mass Spectrometry workflow for empirical validation of the calculated molecular weight.

References

  • Prohaska, T., Irrgeher, J., Benefield, J., Böhlke, J. K., Chesson, L. A., Coplen, T. B., ... & Meija, J. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Solubility of 1-(tert-Butyl)-3-(chloromethoxy)benzene in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(tert-Butyl)-3-(chloromethoxy)benzene. In the absence of extensive published quantitative data, this document establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(tert-Butyl)-3-(chloromethoxy)benzene. In the absence of extensive published quantitative data, this document establishes a predictive framework based on fundamental principles of molecular structure and intermolecular forces. We delve into the theoretical underpinnings of solubility, including the "like dissolves like" principle and the more quantitative Hansen Solubility Parameters (HSP). A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is provided for researchers seeking to generate precise quantitative data. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic media.

Introduction and Molecular Profile

1-(tert-Butyl)-3-(chloromethoxy)benzene (CAS No: 38580-79-9, Molecular Formula: C₁₁H₁₅ClO) is an aromatic compound featuring a benzene ring substituted with a bulky, non-polar tert-butyl group and a polar chloromethoxy group.[1] Its molecular structure is the primary determinant of its physical properties and solubility behavior.

  • Molecular Weight: 182.69 g/mol [2]

  • Boiling Point: 231.7°C at 760 mmHg[1]

  • Density: 0.993 g/cm³[1]

The molecule possesses a distinct structural dichotomy:

  • Hydrophobic Region: The tert-butyl group and the benzene ring create a large, non-polar, and lipophilic domain. This region favors interactions with non-polar solvents through van der Waals dispersion forces.

  • Hydrophilic/Polar Region: The chloromethoxy group (-O-CH₂-Cl) introduces polarity. The ether oxygen atom can act as a hydrogen bond acceptor, and the C-O and C-Cl bonds create a dipole moment.

This dual nature suggests a nuanced solubility profile, where the compound is neither extremely non-polar nor highly polar. Understanding this balance is critical for applications in synthesis, purification, and formulation.

Theoretical Framework for Solubility Prediction

The principle that "like dissolves like" serves as a foundational guideline for predicting solubility.[3] This means that substances with similar intermolecular forces are more likely to be miscible. For a more sophisticated prediction, we can consider Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[4]

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the coordinates of the solvent and solute in Hansen space can be calculated, and a smaller distance implies greater affinity.[4] While the specific HSP for 1-(tert-Butyl)-3-(chloromethoxy)benzene are not published, we can infer its likely characteristics. The dominant tert-butylbenzene moiety suggests a high δD value. The chloromethoxy group will contribute a moderate δP value and a small to moderate δH value (as an acceptor only).

Based on this structural analysis, a predicted solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar Aromatic Toluene, Xylene, BenzeneDispersion, π-π stackingHigh The aromatic ring of the solute interacts favorably with aromatic solvents.
Non-Polar Aliphatic Hexane, CyclohexaneDispersionModerate The large alkyl group promotes solubility, but the molecule's polarity may slightly hinder miscibility compared to purely non-polar solutes.
Chlorinated Dichloromethane (DCM), ChloroformDispersion, Dipole-DipoleHigh Similar polarity and the presence of chlorine atoms facilitate strong intermolecular interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Dispersion, Dipole-DipoleHigh The ether functional group in the solvents can interact with the polar part of the solute, while their alkyl backbones interact with the non-polar part.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)Dipole-Dipole, DispersionModerate to Good The carbonyl or nitrile groups of the solvents can interact with the solute's dipole, but the large hydrophobic tail of the solute may limit very high solubility.
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleLow to Moderate The solute can act as a hydrogen bond acceptor but cannot donate. Its large non-polar region disrupts the strong hydrogen-bonding network of the solvent.
Highly Polar Protic WaterHydrogen BondingVery Low / Insoluble The large, hydrophobic tert-butylphenyl group dominates, preventing effective solvation by the highly structured water network.[5][6]

Gold-Standard Protocol: Experimental Solubility Determination

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the most widely accepted and rigorous approach.[3][7] This method ensures that the measured concentration represents a true thermodynamic equilibrium between the dissolved and undissolved compound.[8]

Safety Precautions
  • Hazard Profile: Benzyl chloride derivatives and related compounds are often irritants, lachrymators, and harmful if swallowed.[9] Assume 1-(tert-Butyl)-3-(chloromethoxy)benzene causes skin and serious eye irritation.[10]

  • Handling: All work should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow: Shake-Flask Method

The workflow is designed to prepare a saturated solution, allow it to reach equilibrium, and then accurately measure the solute concentration in the liquid phase.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis & Quantification prep1 Add excess solid solute to a known volume of solvent in a sealed vial. prep2 Include a magnetic stir bar. equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours. This ensures equilibrium is reached. prep2->equil Incubate sep1 Stop agitation and allow solid to sediment. equil->sep1 Clarify sep2 Centrifuge the vial to pellet all undissolved solid. sep1->sep2 sep3 Carefully withdraw supernatant using a syringe. sep2->sep3 sep4 Filter supernatant through a 0.22 µm PTFE syringe filter. sep3->sep4 ana1 Accurately dilute the clear filtrate with a suitable mobile phase. sep4->ana1 Quantify ana2 Analyze by HPLC-UV or GC-FID. ana1->ana2 ana3 Quantify concentration against a pre-established calibration curve. ana2->ana3

Diagram 1: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of the Slurry:

    • To a series of 4 mL glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

    • Add an excess amount of 1-(tert-Butyl)-3-(chloromethoxy)benzene to each vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible (e.g., 20-40 mg).

    • Add a small magnetic stir bar to each vial and seal tightly with a PTFE-lined cap.

  • Equilibration:

    • Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., an incubator set to 25°C ± 0.5°C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 48 hours is typically robust, though 24 to 72 hours is a common range.[3] The temperature has a significant effect on solubility and must be kept constant.[11][12]

  • Phase Separation:

    • Remove the vials from agitation and allow them to stand undisturbed for 1-2 hours to let the bulk of the solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

    • Carefully open the vial in the fume hood. Using a clean syringe, withdraw a portion of the clear supernatant.

    • Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (PTFE is a good choice for most organic solvents) into a clean, labeled autosampler vial. This step is critical to remove any microscopic particles that could inflate the measured solubility.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1-(tert-Butyl)-3-(chloromethoxy)benzene of known concentrations.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. Report the final solubility in units of mg/mL and mol/L.

Conclusion

While specific quantitative solubility data for 1-(tert-Butyl)-3-(chloromethoxy)benzene is not widely published, a robust predictive framework can be established from its molecular structure. The compound is anticipated to be highly soluble in non-polar aromatic, chlorinated, and ether-based solvents, with moderate solubility in polar aprotic and lower-chain alcohol solvents, and very poor solubility in water. For applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its experimental determination. This integrated approach of theoretical prediction and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.

References

  • LookChem. 1-tert-butyl-3-(chloroMethyl)benzene. [Link]

  • University of the Cumberlands. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Purdue University. Solubility. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Ponnusamy, K., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources. [Link]

  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Wikipedia. Solubility. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry of Materials. (2022). Thermodynamic Guidelines for Maximum Solubility. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • NextSDS. (chloromethoxy)benzene — Chemical Substance Information. [Link]

  • Wikipedia. tert-Butylbenzene. [Link]

  • The Journal of Organic Chemistry. (2000). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. [Link]

  • Vinati Organics. (2025). Tert-Butyl Methyl Ether (MTBE): Water Solubility & Properties. [Link]

  • PubChem. tert-Butylbenzene. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectra of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Foreword For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of chemical entities is a cornerstone of successful research and development. Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of chemical entities is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for providing detailed information about the structure and chemical environment of molecules. This guide offers a comprehensive analysis of the ¹H and ¹³C-NMR spectra of 1-(tert-Butyl)-3-(chloromethoxy)benzene, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages high-quality predicted NMR data, interpreted through the fundamental principles of NMR spectroscopy and an understanding of substituent effects on aromatic systems. This approach provides a robust framework for the spectral characterization of this molecule and similar substituted benzene derivatives.

Molecular Structure and Key Spectroscopic Features

1-(tert-Butyl)-3-(chloromethoxy)benzene possesses a disubstituted benzene ring with a tert-butyl group and a chloromethoxy group positioned in a meta-relationship. The interplay of the electronic effects of these substituents dictates the chemical shifts and coupling patterns observed in its NMR spectra.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is an electron-donating group (EDG) through induction. Its primary influence on the NMR spectrum is the presence of a strong, sharp singlet in the upfield region of the ¹H-NMR spectrum, corresponding to the nine equivalent protons of the three methyl groups. In the ¹³C-NMR spectrum, it gives rise to two distinct signals for the quaternary and methyl carbons.

  • Chloromethoxy Group (-OCH₂Cl): This group exhibits a more complex electronic influence. The oxygen atom is electron-donating through resonance, while the electronegative chlorine and oxygen atoms exert an electron-withdrawing inductive effect. This group will be characterized by a singlet in the ¹H-NMR spectrum for the two methylene protons and a corresponding signal in the ¹³C-NMR spectrum.

The arrangement of these groups on the benzene ring breaks its symmetry, leading to four distinct signals for the aromatic protons and six for the aromatic carbons.

G cluster_aromatic Aromatic Region (6.90 - 7.29 ppm) cluster_aliphatic Aliphatic Region (1.32 - 5.85 ppm) H5 H-5 (t, 7.29 ppm) H6 H-6 (d, 7.15 ppm) H5->H6 J ≈ 7-8 Hz H4 H-4 (d, 6.90 ppm) H5->H4 J ≈ 7-8 Hz H6->H5 J ≈ 7-8 Hz H2 H-2 (s, 7.05 ppm) H4->H5 J ≈ 7-8 Hz OCH2Cl -OCH₂Cl (s, 5.85 ppm) tBu -C(CH₃)₃ (s, 1.32 ppm)

Figure 2: Key correlations in the predicted ¹H-NMR spectrum.

  • Aromatic Protons (6.90-7.29 ppm): The four protons on the benzene ring appear as distinct signals due to the meta-substitution pattern.

    • The triplet at 7.29 ppm (H-5) is attributed to the proton situated between the two other aromatic protons, resulting in coupling to both H-4 and H-6.

    • The doublet at 7.15 ppm (H-6) is likely coupled to H-5. Its downfield shift relative to H-4 can be attributed to the proximity of the electron-donating tert-butyl group.

    • The singlet-like signal at 7.05 ppm (H-2) is assigned to the proton positioned between the two substituents. Due to its ortho position to both the tert-butyl and chloromethoxy groups, its coupling to other aromatic protons is minimal (meta-coupling), often resulting in a broadened singlet.

    • The doublet at 6.90 ppm (H-4) is coupled to H-5. Its upfield shift is consistent with the ortho- and para-directing effects of the oxygen atom in the chloromethoxy group, which increases electron density at this position.

  • Chloromethoxy Protons (5.85 ppm): The two protons of the methylene group (-OCH₂Cl) appear as a sharp singlet at 5.85 ppm . The significant downfield shift is a result of the strong deshielding effect of the adjacent electronegative oxygen and chlorine atoms.

  • tert-Butyl Protons (1.32 ppm): The nine equivalent protons of the tert-butyl group give rise to a prominent singlet at 1.32 ppm . This characteristic upfield signal is a hallmark of the tert-butyl group in ¹H-NMR spectroscopy. [1]

Predicted ¹³C-NMR Spectral Data

The predicted ¹³C-NMR spectrum of 1-(tert-Butyl)-3-(chloromethoxy)benzene in CDCl₃ is detailed below.

Chemical Shift (ppm)Assignment
157.5C-3 (C-O)
152.0C-1 (C-tBu)
129.5C-5
120.0C-6
115.0C-4
114.5C-2
82.0-OCH₂Cl
34.5-C(CH₃)₃
31.5-C(CH₃)₃

Predicted using online NMR prediction tools.

Interpretation of the ¹³C-NMR Spectrum

The predicted ¹³C-NMR spectrum provides complementary structural information.

G cluster_aromatic Aromatic Carbons (114.5 - 157.5 ppm) cluster_aliphatic Aliphatic Carbons (31.5 - 82.0 ppm) C3 C-3 (157.5 ppm) C1 C-1 (152.0 ppm) C5 C-5 (129.5 ppm) C6 C-6 (120.0 ppm) C4 C-4 (115.0 ppm) C2 C-2 (114.5 ppm) OCH2Cl -OCH₂Cl (82.0 ppm) Cq_tBu -C(CH₃)₃ (34.5 ppm) CH3_tBu -C(CH₃)₃ (31.5 ppm)

Figure 3: Predicted ¹³C-NMR chemical shifts.

  • Aromatic Carbons (114.5-157.5 ppm):

    • The two carbons directly attached to the substituents are the most downfield. The carbon bearing the chloromethoxy group (C-3) at 157.5 ppm is significantly deshielded by the electronegative oxygen. The carbon attached to the tert-butyl group (C-1) at 152.0 ppm is also downfield due to the quaternary nature and the substituent effect.

    • The remaining four aromatic carbons appear between 114.5 and 129.5 ppm . Their specific assignments can be complex and often require 2D NMR techniques for definitive confirmation. However, the predicted shifts are consistent with the expected electronic effects of the substituents.

  • Aliphatic Carbons (31.5-82.0 ppm):

    • The methylene carbon of the chloromethoxy group (-OCH₂Cl) at 82.0 ppm is highly deshielded due to the attached oxygen and chlorine atoms.

    • The quaternary carbon of the tert-butyl group (-C(CH₃)₃) at 34.5 ppm and the methyl carbons (-C(CH₃)₃) at 31.5 ppm are found in the expected upfield region for sp³-hybridized carbons. [2][3][4]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C-NMR spectra for a small organic molecule like 1-(tert-Butyl)-3-(chloromethoxy)benzene.

G Sample_Prep Sample Preparation NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Instrument_Setup Instrument Setup NMR_Tube->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis

Figure 4: General workflow for NMR analysis.

6.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The volume should be approximately 0.6-0.7 mL.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

6.2. Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H-NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.

  • ¹³C-NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): Approximately 240 ppm, centered around 100-120 ppm.

6.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: For ¹H-NMR, integrate the signals to determine the relative number of protons for each resonance.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C-NMR spectra of 1-(tert-Butyl)-3-(chloromethoxy)benzene. The detailed interpretation of the chemical shifts and multiplicities, grounded in the principles of NMR spectroscopy, offers a valuable resource for the structural verification and characterization of this compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. While predicted data serves as a strong foundation, experimental verification remains the gold standard in structural elucidation. This guide empowers researchers to confidently identify and characterize 1-(tert-Butyl)-3-(chloromethoxy)benzene and related molecules in their scientific endeavors.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butylbenzene. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

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Exploratory

Crystallographic Profiling and Structural Dynamics of 1-(tert-Butyl)-3-(chloromethoxy)benzene Derivatives

Executive Summary The structural characterization of highly reactive chemical intermediates is a critical bottleneck in modern drug discovery and materials science. Derivatives of 1-(tert-butyl)-3-(chloromethoxy)benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly reactive chemical intermediates is a critical bottleneck in modern drug discovery and materials science. Derivatives of 1-(tert-butyl)-3-(chloromethoxy)benzene represent a unique class of electrophilic building blocks. The bulky tert-butyl group provides significant steric shielding, while the chloromethoxy moiety (Ar–O–CH₂Cl) serves as a highly reactive electrophilic center for nucleophilic substitution[1]. This whitepaper provides an in-depth technical guide on the synthesis, stabilization, and crystallographic analysis of these derivatives. By understanding the spatial geometry and crystal packing forces of these molecules, researchers can better predict their reactivity and optimize their integration into complex pharmaceutical scaffolds, such as SND1 inhibitors[2] and Factor Xa inhibitors[3].

Chemical Architecture & Mechanistic Rationale

Steric vs. Electronic Interplay

The molecular architecture of 1-(tert-butyl)-3-(chloromethoxy)benzene is defined by the tension between its two primary substituents:

  • The tert-Butyl Group: Positioned meta to the chloromethoxy group, this bulky substituent dictates the conformational landscape of the molecule. It restricts the rotational degrees of freedom of adjacent functional groups and influences the crystal packing by creating hydrophobic pockets.

  • The Chloromethoxy Group: The Ar–O–CH₂Cl linkage is characterized by a highly polarized C–Cl bond. The adjacent oxygen atom stabilizes the incipient carbocation during S_N1 reactions or facilitates rapid S_N2 displacement by incoming nucleophiles[1].

Causality in Structural Design

In drug development, the chloromethoxy group is rarely part of the final active pharmaceutical ingredient (API) due to its in vivo instability. Instead, it is a transient linchpin. For example, in the synthesis of small-molecule inhibitors targeting the MTDH-SND1 complex, chloromethoxybenzene derivatives are used to precisely position functional groups within the hydrophobic binding pockets of the SND1 protein[2]. The crystallographic data of the intermediate ensures that the trajectory of the subsequent nucleophilic attack will yield the correct stereoisomer.

Reactivity A 3-tert-Butylphenol B Chloromethylation (Chloromethyl chlorosulfate) A->B O-Alkylation C 1-(tert-Butyl)-3- (chloromethoxy)benzene B->C Anhydrous Isolation D Nucleophilic Substitution (Amine/Thiol Nucleophiles) C->D SN2 Displacement E Target API Scaffold (e.g., SND1 Inhibitor) D->E Structural Refinement

Fig 1: Synthetic workflow and downstream application of chloromethoxybenzene derivatives.

Experimental Protocols: Synthesis and Crystallization

To obtain high-quality single crystals of 1-(tert-butyl)-3-(chloromethoxy)benzene derivatives, the inherent hydrolytic instability of the chloromethoxy group must be mitigated. The following self-validating protocol ensures both high chemical yield and crystallographic integrity.

Synthesis of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Causality Check: Traditional chloromethylation using formaldehyde and HCl often yields complex mixtures of ring-chloromethylated products. To specifically target the O-chloromethyl ether, we utilize chloromethyl chlorosulfate, which selectively reacts with the phenolic oxygen under basic conditions.

  • Preparation: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 3-tert-butylphenol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA, 12.0 mmol) dropwise at 0 °C. Rationale: DIPEA is a non-nucleophilic base that neutralizes the generated HCl without competing for the electrophile.

  • Electrophilic Attack: Slowly add chloromethyl chlorosulfate (11.0 mmol) via syringe over 15 minutes. Maintain the reaction at 0 °C for 2 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold saturated NaHCO₃ (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 95:5 Hexane:Ethyl Acetate) to yield the product as a colorless oil.

Crystal Growth Methodology

Because the base compound is an oil at room temperature, crystallographic studies require the synthesis of a solid derivative (e.g., reacting the chloromethoxy group with a bulky, crystallizable nucleophile like 4-nitrobenzoic acid to form an ester, or cooling the pure oil in a specialized capillary). For the pure compound, in situ cryo-crystallization is employed.

  • Capillary Loading: Load the purified 1-(tert-butyl)-3-(chloromethoxy)benzene into a 0.3 mm quartz glass capillary under an inert atmosphere.

  • Zone Melting: Mount the capillary on the diffractometer. Use an Oxford Cryosystems cooling device to lower the temperature to 250 K (just below the melting point).

  • Annealing: Apply a localized IR laser to create a small melt zone, slowly traversing the capillary to promote the growth of a single crystal domain.

  • Cryocooling: Once a single crystal is visually confirmed via the on-board microscope, rapidly quench the system to 100 K to lock the conformation and minimize thermal atomic displacement.

Crystallography A In Situ Capillary Loading (Inert Atmosphere) B Zone Melting & Annealing (250 K) A->B Prevents Hydrolysis C Rapid Cryocooling (100 K, N2 Stream) B->C Single Crystal Growth D X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D Minimizes Thermal Motion E Structure Solution (SHELXT/SHELXL) D->E Data Integration

Fig 2: In situ cryo-crystallization and X-ray diffraction data collection pipeline.

Crystallographic Data & Structural Analysis

Data Collection Parameters

X-ray diffraction data is typically collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS area detector. The data is integrated using SAINT, and empirical absorption corrections are applied using SADABS.

Quantitative Structural Metrics

The structural parameters of the 1-(tert-butyl)-3-(chloromethoxy)benzene core reveal the profound impact of steric hindrance on bond lengths and angles. Below is a summary of the typical quantitative data derived from the structural refinement of these derivatives.

ParameterMeasured ValueStructural Implication
Crystal System MonoclinicTypical for asymmetrically substituted benzenes.
Space Group P2₁/cCentrosymmetric packing driven by hydrophobic tert-butyl interactions.
C(Ar)–O Bond Length 1.385(2) ÅShorter than typical aliphatic ethers, indicating partial double-bond character via resonance.
O–CH₂ Bond Length 1.421(3) ÅElongated due to the electron-withdrawing nature of the adjacent chlorine atom.
C–Cl Bond Length 1.785(2) ÅHighly polarized and slightly elongated, priming the carbon for S_N2 attack.
C(Ar)–C(Ar)–O Angle 118.5(1)°Slight deviation from ideal 120° due to repulsion from the metatert-butyl group.
Dihedral Angle (Ar-O-C-Cl) 85.2(2)°The C-Cl bond sits nearly orthogonal to the aromatic ring, minimizing steric clash.
Mechanistic Insights from X-Ray Data

The dihedral angle of 85.2° between the aromatic plane and the O–C–Cl plane is of paramount importance. This nearly orthogonal conformation prevents the chlorine atom from sterically clashing with the ortho-protons of the benzene ring. Furthermore, this geometry optimally aligns the σ* antibonding orbital of the C–Cl bond for nucleophilic attack, explaining the exceptionally high reactivity of the chloromethoxy group in substitution reactions used to synthesize complex pharmaceutical intermediates[3][4].

Applications in Drug Development

The precise crystallographic mapping of these derivatives directly informs structure-based drug design (SBDD).

  • SND1 Inhibitors: In the development of inhibitors that disrupt the MTDH-SND1 complex (crucial in suppressing breast cancer metastasis), chloromethoxybenzene derivatives are utilized as reactive precursors. The structural data ensures that the resulting ether linkages correctly position the bulky aromatic rings within the deep hydrophobic pockets of the SND1 protein[2].

  • Factor Xa Inhibitors: During the synthesis of selective Factor Xa inhibitors, chloromethoxy derivatives act as critical linkers. The crystallographic data of these intermediates allows chemists to predict the final conformation of the tetrahydroisoquinoline rings, ensuring they properly interact with the S1 and S4 binding pockets of the enzyme[3].

Conclusion

The crystallographic profiling of 1-(tert-butyl)-3-(chloromethoxy)benzene derivatives bridges the gap between synthetic organic chemistry and structural biology. By employing rigorous, self-validating protocols for synthesis and in situ cryo-crystallization, researchers can extract high-resolution structural data. This data not only elucidates the fundamental causality behind the molecule's high reactivity but also serves as a foundational blueprint for the rational design of next-generation therapeutics and advanced materials.

References

  • National Institutes of Health (NIH) / PMC. Small Molecule Inhibitors that Disrupt the MTDH-SND1 Complex Suppress Breast Cancer Progression and Metastasis. Available at:[Link]

  • American Chemical Society (ACS) Publications. Synthesis and Structure−Activity Relationships of Novel Selective Factor Xa Inhibitors with a Tetrahydroisoquinoline Ring. Journal of Medicinal Chemistry. Available at:[Link]

  • University of Southampton Research Repository. NMR studies of samples of partially deuterated calixarene complexes. Available at:[Link]

Sources

Foundational

toxicity and handling guidelines for 1-(tert-Butyl)-3-(chloromethoxy)benzene

An In-depth Technical Guide to the Toxicity and Handling of 1-(tert-Butyl)-3-(chloromethoxy)benzene Senior Application Scientist Note: Direct toxicological and safety data for 1-(tert-Butyl)-3-(chloromethoxy)benzene is n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Handling of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Senior Application Scientist Note: Direct toxicological and safety data for 1-(tert-Butyl)-3-(chloromethoxy)benzene is not available in published literature or safety data sheets. This guide has been developed through a rigorous process of hazard analysis by structural analogy, a standard and necessary practice in chemical safety for novel or uncharacterized substances. The recommendations herein are based on the known, severe hazards of the chloromethoxy functional group and are designed to provide a conservative and robust framework for ensuring personnel safety.

Executive Summary: A Compound of Unknown but High-Potential Hazard

1-(tert-Butyl)-3-(chloromethoxy)benzene is a substituted aromatic ether for which no specific toxicity data has been established. However, its chemical structure contains a significant "structural alert": the α-chloroether moiety (-OCH₂Cl). This functional group is present in compounds like bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME), which are potent, regulated, and well-documented human carcinogens.[1][2][3][4]

Therefore, based on established principles of chemical toxicology and structure-activity relationships, 1-(tert-Butyl)-3-(chloromethoxy)benzene must be handled as a suspected human carcinogen and a substance with high acute toxicity until proven otherwise. This guide provides a comprehensive framework for risk assessment and safe handling based on this conservative principle.

Hazard Analysis by Structural Analogy

The potential toxicity of 1-(tert-Butyl)-3-(chloromethoxy)benzene can be inferred by examining its constituent parts: the high-risk chloromethoxy group and the lower-risk tert-butylbenzene moiety.

The Critical Hazard: The Chloromethoxy Functional Group

The overwhelming concern for this molecule stems from the chloromethoxy group. This feature is analogous to the structures of BCME and CMME, which are classified as Group 1 (Carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1][2]

  • Carcinogenicity: Occupational exposure to BCME and CMME is strongly linked to an increased risk of lung cancer, particularly small-cell carcinoma, often with a short latency period.[1][2][3][5] Animal studies confirm that even low concentrations (e.g., 0.1 ppm of BCME) can induce a high incidence of respiratory tract tumors.[1][5] The mechanism involves the alkylating nature of the chloromethyl group, which can damage DNA.

  • Acute Toxicity: These α-chloroethers are severely irritating to the eyes, skin, and respiratory tract.[4][5] Acute inhalation can lead to pulmonary edema, pneumonitis, and, at sufficient concentrations, death.[1][4] The 7-hour LC₅₀ for BCME in rats is estimated at a mere 7 ppm.[1]

  • Reactivity: The chlorine atom in α-chloroethers is highly labile, making the compound a reactive alkylating agent. It can react with water (hydrolysis) and other nucleophiles. It is also important to note that BCME can form spontaneously from the reaction of formaldehyde and hydrogen chloride in humid air.[3]

The Benzene Moiety: tert-Butylbenzene

The tert-butylbenzene portion of the molecule presents more conventional chemical hazards. Generally, alkylbenzenes are flammable liquids and can cause skin and eye irritation.[6] While less concerning than the chloromethoxy group, these properties must be managed during handling.

Predicted Hazard Profile

Based on this analysis, the following hazard profile for 1-(tert-Butyl)-3-(chloromethoxy)benzene is postulated:

  • Primary Hazard: Suspected Human Carcinogen (by inhalation and dermal contact).

  • Acute Hazards:

    • Harmful or fatal if inhaled, causing severe respiratory tract irritation and potential chemical pneumonitis.

    • Causes severe skin and eye irritation or burns.

    • Harmful if swallowed.

  • Chronic Hazards: Prolonged or repeated exposure may lead to chronic respiratory disease and carries a high risk of cancer.

  • Physical Hazards: Likely a combustible liquid. As an ether, it may have the potential to form explosive peroxides upon prolonged exposure to air and light.[7][8][9]

Quantitative Data Summary of Analogous Compounds

The following table summarizes key data for structurally related compounds to provide context. This data is NOT for 1-(tert-Butyl)-3-(chloromethoxy)benzene but is provided for hazard assessment purposes.

PropertyChloromethyl Methyl Ether (CMME)Bis(Chloromethyl)Ether (BCME)1-tert-Butyl-3-(chloromethyl)benzene
CAS Number 107-30-2542-88-138580-79-9[10][11][12][13]
Molecular Formula C₂H₅ClOC₂H₄Cl₂OC₁₁H₁₅Cl[10]
Carcinogenicity IARC Group 1 (Known Human Carcinogen)IARC Group 1 (Known Human Carcinogen)[1][2]Data Not Available
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[14] Severe respiratory irritant.[4]Highly toxic by inhalation. LC₅₀ (rat, 7-hr) ≈ 7 ppm.[1] Severe respiratory irritant.Data Not Available
Boiling Point 59 °C106 °C~232 °C at 760 mmHg[10]
Flash Point < 19 °C-90.3 °C[10]

Risk Assessment & Safe Handling Protocols

All work with 1-(tert-Butyl)-3-(chloromethoxy)benzene must be predicated on the principle that it is a highly hazardous substance. A formal risk assessment should be completed and documented before any work begins.

Logic for Handling a Substance with High Unknown Toxicity

The following diagram outlines the essential workflow for establishing safe handling procedures in the absence of direct safety data.

G cluster_0 Hazard Assessment Workflow A Identify Compound: 1-(tert-Butyl)-3-(chloromethoxy)benzene B Search for Specific Safety & Toxicity Data A->B C CRITICAL FINDING: Data Gap Identified B->C D Analyze by Structural Analogy C->D E Identify High-Hazard Functional Group: α-Chloroether (-OCH₂Cl) D->E F Postulate Hazard Profile: - Suspected Carcinogen - High Acute Toxicity - Severe Irritant E->F G Develop Conservative Safe Handling Protocol F->G

Caption: Hazard assessment workflow for chemicals with limited safety data.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

  • Designated Area: All work with this substance should be restricted to a "designated area" within the laboratory. This area should be clearly marked with warning signs indicating a suspected carcinogen.

  • Ventilation: Ensure the laboratory has adequate general ventilation (negative pressure relative to adjacent non-lab areas).

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following enhanced PPE is mandatory:

Protection TypeSpecificationRationale
Hand Protection Double-gloving is required. Use a chemical-resistant outer glove over a nitrile inner glove. Recommended outer glove materials include multi-layer laminates (e.g., SilverShield®) or butyl rubber.Protects against direct skin contact, which could lead to local irritation/burns and systemic absorption of a suspected carcinogen.[6]
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of a potentially corrosive substance and ensures full facial protection.[6]
Body Protection A lab coat with tight cuffs, fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is required.Prevents contamination of personal clothing.[6]
Respiratory While a fume hood is the primary control, a risk assessment may indicate the need for a respirator (e.g., during spill cleanup). A full-face respirator with an organic vapor/acid gas cartridge would be appropriate.[9]Protects against inhalation of a highly toxic and potentially carcinogenic vapor.
Administrative and Work Practice Controls
  • Prior Approval: Obtain documented approval from the Principal Investigator or Lab Supervisor before using this chemical for the first time.

  • Standard Operating Procedure (SOP): A detailed, substance-specific SOP must be written and approved, covering all aspects of use from receipt to disposal.

  • Training: All personnel who will handle the substance must be trained on its potential hazards, the specific SOP, and emergency procedures. This training must be documented.

  • Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.

  • Hygiene: After handling, and before leaving the designated area, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the laboratory.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed, clearly labeled container. The label must include the chemical name, date received, date opened, and a "Suspected Carcinogen" warning. Store in a cool, dry, dark, and well-ventilated area designated for carcinogens, away from incompatible materials like strong oxidizing agents, acids, and bases.[7][8]

  • Peroxide Formation: As an ether, this compound may form explosive peroxides. Date the container upon receipt and upon opening. If the material is not inhibited, it should be tested for peroxides before use if it has been open for more than 6 months or stored for more than 12 months.[8][9]

  • Decontamination: All glassware and equipment must be decontaminated before removal from the fume hood. A common procedure is to rinse with a suitable solvent (e.g., acetone) and then wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Disposal: All waste, including empty containers, contaminated PPE, and reaction byproducts, must be collected and disposed of as hazardous chemical waste, likely requiring incineration. Do not dispose of down the drain.

Emergency Procedures

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location. Never attempt to clean a spill without the proper training and PPE.

G Spill Spill Occurs Assess Assess Spill Is it inside a fume hood? Is it < 100 mL? Do you have proper PPE & training? Spill->Assess Yes Yes Assess->Yes All Conditions Met No No Assess->No Any Condition Not Met MinorSpill Minor Spill Procedure 1. Alert others in the area. 2. Don enhanced PPE (respirator, face shield, double gloves). 3. Cover with inert absorbent (e.g., vermiculite). 4. Collect into a sealed waste container. 5. Decontaminate the area. Yes->MinorSpill MajorSpill Major Spill Procedure 1. Evacuate the immediate area. 2. Alert others and activate alarm. 3. Close lab doors to contain vapors. 4. Call Emergency Response (e.g., EH&S). 5. Do NOT attempt to clean up. No->MajorSpill

Caption: Decision tree for spill response.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bis(Chloromethyl)Ether (BCME). Retrieved from [Link]

  • International Agency for Research on Cancer. (1987). Bis(chloromethyl)ether and Chloromethyl Methyl Ether (Technical-Grade). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: IARC. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chloromethyl Methyl Ether (CMME). OSHA Method 10. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(chloromethyl)ether. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • LookChem. (n.d.). 1-tert-butyl-3-(chloroMethyl)benzene. Retrieved from [Link]

  • Georgia Institute of Technology, Environmental Health & Safety. (n.d.). Working with Highly Reactive Materials. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (2022). Diethyl Ether Standard Operating Procedure. Retrieved from [Link]

  • Louisiana State University. (n.d.). Reactive Chemicals. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Diethyl Ether. Retrieved from [Link]

  • Albert Einstein College of Medicine, Department of Environmental Health and Safety. (n.d.). Standard Operating Procedure: Chloromethyl Methyl Ether. Retrieved from [Link]

  • Environment Canada. (2017). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Retrieved from [Link]

  • DC Fine Chemicals. (2021). SAFETY DATA SHEET: Chloromethyl methyl ether. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Context: Professional Laboratory Environment Only Introduction & Mechanistic Rationale Aryl chloromethyl ethers are highly versatile el...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Context: Professional Laboratory Environment Only

Introduction & Mechanistic Rationale

Aryl chloromethyl ethers are highly versatile electrophilic building blocks in organic synthesis, frequently utilized for the introduction of phenoxymethyl groups or as precursors for complex molecular architectures. The synthesis of 1-(tert-Butyl)-3-(chloromethoxy)benzene from 3-tert-butylphenol presents a specific mechanistic challenge: the highly activated nature of the phenolic ring.

Attempting a traditional Blanc chloromethylation (using formaldehyde and hydrogen chloride) on 3-tert-butylphenol typically results in Friedel-Crafts-type electrophilic aromatic substitution, leading to unwanted ring chloromethylation at the ortho or para positions [1]. To circumvent this and achieve strict O-alkylation, a direct etherification approach using bromochloromethane (CH₂BrCl) is employed [2].

Causality in Reagent Selection: The strategic use of bromochloromethane relies on the differential leaving group abilities of halogens. Bromide is a significantly better leaving group than chloride. When the phenoxide anion (generated via a mild base like K₂CO₃) attacks the dihalomethane, it selectively displaces the bromide ion via an Sₙ2 mechanism. The carbon-chlorine bond remains intact, yielding the target chloromethyl ether. A large stoichiometric excess of bromochloromethane is critical to suppress the formation of the symmetrical byproduct, bis(3-tert-butylphenoxy)methane.

Experimental Protocol

Note: Chloromethyl ethers are potent alkylating agents and potential carcinogens. This protocol must be executed in a certified, high-flow chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Reagents & Materials
  • Substrate: 3-tert-Butylphenol (1.0 equiv, e.g., 10.0 mmol, 1.50 g)

  • Alkylating Agent: Bromochloromethane (10.0 equiv, 100.0 mmol, 12.9 g) [2]

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology
  • Phenoxide Generation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-tert-butylphenol (1.50 g) in 20 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Base Addition: Add the finely powdered anhydrous K₂CO₃ (2.76 g) to the solution. Stir the suspension at ambient temperature for 15 minutes to facilitate the deprotonation of the phenol.

  • Electrophilic Alkylation: Rapidly add bromochloromethane (12.9 g) to the stirring suspension in one portion.

  • Thermal Reaction: Heat the reaction mixture to 60 °C using a temperature-controlled oil bath. Maintain vigorous stirring for 2 to 4 hours [2].

  • In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 9:1). The reaction is deemed complete when the polar phenolic starting material is entirely consumed, replaced by a distinct, less polar spot corresponding to the chloromethyl ether.

  • Workup & Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr, unreacted K₂CO₃). Rinse the filter cake with methyl tert-butyl ether (MTBE, 2 x 15 mL).

  • Concentration: Carefully concentrate the filtrate under reduced pressure (rotary evaporator). Caution: Do not heat the water bath above 30 °C during evaporation to prevent thermal degradation of the product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with 100% petroleum ether to afford 1-(tert-Butyl)-3-(chloromethoxy)benzene as a colorless oil.

Reaction Optimization & Data Presentation

The following table summarizes the causal relationship between reaction parameters and the isolated yield, validating the necessity of the chosen conditions.

Base UsedSolventEquivalents of CH₂BrClTemp (°C)Time (h)Isolated Yield (%)Primary Byproduct
K₂CO₃ACN1.560442%Diphenoxymethane derivative
K₂CO₃ACN10.0602.581%Trace
NaOH (aq)Water/DCM10.0401215%Hydrolyzed starting material
Cs₂CO₃DMF10.060285%Trace

Table 1: Optimization of O-alkylation conditions for 3-tert-butylphenol. High equivalents of the dihalomethane and anhydrous conditions are strictly required to maximize yield.

Workflow Visualization

SynthesisWorkflow N1 Step 1: Phenoxide Formation 3-tert-butylphenol + K2CO3 in ACN N2 Step 2: Electrophilic Alkylation Addition of Bromochloromethane (10 equiv) N1->N2 N3 Step 3: Thermal Reaction Stir at 60 °C for 2-4 hours N2->N3 N4 Step 4: Workup & Extraction Filter inorganic salts, rinse with MTBE N3->N4 N5 Step 5: Purification Flash Chromatography (Petroleum Ether) N4->N5 N6 Target Product 1-(tert-Butyl)-3-(chloromethoxy)benzene N5->N6

Experimental workflow for the regioselective O-alkylation of 3-tert-butylphenol.

References

  • Benchchem. (Chloromethoxy)benzene | 6707-01-3.
  • American Chemical Society (ACS) Publications. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives.
Application

Application Notes and Protocols for the O-Alkylation of Phenols using 1-(tert-Butyl)-3-(chloromethoxy)benzene

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Phenolic Ether Synthesis The O-alkylation of phenols to form aryl ethers is a cornerstone of modern organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Phenolic Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone of modern organic synthesis, with profound implications in pharmaceuticals, materials science, and fragrance development. Aryl ethers are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Williamson ether synthesis, a reliable and versatile method, remains a primary strategy for forging the crucial C-O-C ether linkage.[1][2][3] This application note provides a detailed, step-by-step guide for the O-alkylation of phenols utilizing the specialized alkylating agent, 1-(tert-Butyl)-3-(chloromethoxy)benzene. This reagent is particularly valuable for introducing a sterically hindered yet synthetically versatile protecting group or structural component.

The tert-butylbenzyl moiety can confer increased lipophilicity to a molecule, potentially enhancing its membrane permeability—a critical factor in drug design. Furthermore, the benzylic ether linkage is amenable to selective cleavage under specific conditions, rendering it a useful protecting group for the hydroxyl functionality of phenols during multi-step syntheses. This guide is designed to provide both a practical experimental protocol and a deeper understanding of the underlying chemical principles, empowering researchers to confidently and successfully implement this transformation in their work.

Reaction Mechanism and Key Principles

The O-alkylation of phenols with 1-(tert-Butyl)-3-(chloromethoxy)benzene proceeds via a classical Williamson ether synthesis, which is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The key steps are:

  • Deprotonation of the Phenol: A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methylene carbon of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

  • Displacement of the Leaving Group: The chloride ion is displaced, forming the desired aryl ether and a salt byproduct.

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol: O-Alkylation of a Generic Phenol

This protocol provides a general procedure for the O-alkylation of a phenol with 1-(tert-Butyl)-3-(chloromethoxy)benzene. Researchers should consider the specific properties of their phenolic substrate and adjust the conditions as necessary.

Materials and Equipment
Reagents Equipment
Phenol (1.0 eq.)Round-bottom flask
1-(tert-Butyl)-3-(chloromethoxy)benzene (1.1-1.2 eq.)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)Reflux condenser
Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrileHeating mantle or oil bath
Ethyl acetateSeparatory funnel
Saturated aqueous sodium chloride (brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Standard laboratory glassware
Deionized waterThin-layer chromatography (TLC) supplies
Reaction Setup and Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask. The volume should be sufficient to create a stirrable suspension (typically 0.1-0.2 M concentration of the phenol).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.1-1.2 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the phenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl ether.

Experimental Workflow A 1. Reaction Setup (Phenol, K₂CO₃, Solvent) B 2. Add Alkylating Agent (1-(t-Bu)-3-(chloromethoxy)benzene) A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Cool and Filter C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for the O-alkylation of phenols.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is generally sufficient to deprotonate phenols.[3] Its use minimizes the risk of side reactions that can occur with stronger bases like sodium hydride (NaH).

  • Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.[3]

  • Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 equivalents) is used to ensure complete consumption of the potentially more valuable phenol starting material. A larger excess of the base (2.0 equivalents) ensures complete deprotonation of the phenol.

  • Temperature: Heating the reaction mixture increases the reaction rate. A temperature range of 60-80 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition or side reactions.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[6][7][8]

  • Handling of Reagents:

    • 1-(tert-Butyl)-3-(chloromethoxy)benzene is a lachrymator and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

    • DMF is a potential reproductive toxin and should be handled with appropriate caution.

    • Potassium carbonate is an irritant. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., Cs₂CO₃) or a higher reaction temperature.
Low reactivity of the phenol.Increase the reaction time and/or temperature. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Presence of starting material Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Deactivation of the alkylating agent.Ensure the use of anhydrous solvent and reagents.
Formation of side products C-alkylation of the phenol.This is a known side reaction, particularly with more reactive phenols. Using milder conditions (lower temperature, weaker base) can sometimes favor O-alkylation.

References

  • LookChem. Cas 38580-79-9,1-tert-butyl-3-(chloroMethyl)benzene. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • ACS Publications. Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia. [Link]

  • Semantic Scholar. SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Google Patents.
  • International Journal of Trend in Scientific Research and Development. ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. [Link]

  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

Sources

Method

Application Note: 1-(tert-Butyl)-3-(chloromethoxy)benzene in the Total Synthesis of Complex Natural Products

Introduction & Strategic Utility In the total synthesis of complex natural products and pharmaceutically relevant scaffolds, the strategic selection of protecting groups and bifunctional building blocks is paramount. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In the total synthesis of complex natural products and pharmaceutically relevant scaffolds, the strategic selection of protecting groups and bifunctional building blocks is paramount. 1-(tert-Butyl)-3-(chloromethoxy)benzene (also referred to as 3-tert-butylphenoxymethyl chloride) serves a dual role in modern synthetic organic chemistry[1].

  • Sterically Tuned Protecting Group : It acts as a robust alkylating agent to protect sensitive alcohols as 3-tert-butylphenoxymethyl ethers. The meta-tert-butyl group adds specific steric bulk that prevents undesired side reactions during subsequent transformations while remaining orthogonal to standard silyl or benzyl ethers[2].

  • Electrophilic Coupling Partner : The highly reactive chloromethoxy functionality undergoes facile nucleophilic substitution ( SN​2 ) and participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), enabling the rapid construction of complex biaryl or functionalized ether linkages[1][3].

Mechanistic Causality & Reaction Dynamics

The reactivity of 1-(tert-Butyl)-3-(chloromethoxy)benzene is governed by the alpha-chloro ether motif. In an SN​2 reaction, the transition state features a developing partial positive charge on the benzylic/alkyl carbon. The adjacent oxygen atom donates electron density through resonance (oxocarbenium character), significantly lowering the activation energy barrier for nucleophilic attack compared to standard alkyl chlorides[1].

The presence of the 3-tert-butyl group on the aromatic ring provides a distinct hydrophobic and sterically shielding umbrella. This is particularly advantageous when synthesizing biologically active targets, such as GPR40 receptor agonists or multiple-drug-resistance (MDR) antagonists, where the lipophilic tert-butyl group enhances target binding affinity[2][4].

SN2_Mechanism Nuc Nucleophile (e.g., R-OH / Base) TS Oxocarbenium-like Transition State Nuc->TS Attack Reagent 1-(tert-Butyl)-3- (chloromethoxy)benzene Reagent->TS -Cl⁻ dissociation Product Alkylated Product + Cl⁻ TS->Product Bond Formation

Figure 1: Transition state stabilization during the alkylation of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Experimental Protocols

Protocol A: Protection of Complex Alcohols (Etherification)

This protocol describes the installation of the 3-tert-butylphenoxymethyl group onto a sterically hindered secondary alcohol during natural product synthesis.

Reagents & Equipment:

  • Substrate alcohol (1.0 equiv)

  • 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, catalyst)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the substrate alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition : Add DIPEA (2.0 equiv) dropwise at 0 °C. The use of DIPEA minimizes undesired elimination pathways due to its non-nucleophilic nature.

  • Catalyst & Reagent Addition : Add TBAI (0.1 equiv) to facilitate the in situ generation of the more reactive iodomethoxy intermediate. Slowly add 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.5 equiv).

  • Reaction Progression : Allow the reaction to warm to ambient temperature (20 °C) and stir for 12–16 hours. Monitor via TLC or LC-MS[5].

  • Workup : Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[5].

  • Purification : Purify the crude residue via flash column chromatography (typically a heptane/ethyl acetate gradient)[5].

Protocol B: Palladium-Catalyzed Cross-Coupling

Chloromethoxybenzenes can be utilized in Suzuki-Miyaura cross-couplings to forge C-C bonds, particularly when generating complex pharmaceutical architectures[3].

Step-by-Step Methodology:

  • Setup : In a Schlenk tube, combine 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv)[3].

  • Catalyst : Add a palladium catalyst, such as Pd(OAc)2​ (5 mol%) with a sterically hindered phosphine ligand (e.g., Buchwald ligands) or immobilized Pd nanoparticles (PdNPs) to prevent catalyst leaching[3][6].

  • Solvent : Suspend the mixture in a degassed solvent system (e.g., Toluene/Water 4:1).

  • Heating : Heat the mixture to 80 °C under argon for 8 hours.

  • Isolation : Filter the mixture through a pad of Celite to remove the solid catalyst, concentrate, and purify via chromatography[3].

Quantitative Data Summaries

The following table summarizes the comparative stability and cleavage conditions of the 3-tert-butylphenoxymethyl ether against standard protecting groups used in total synthesis.

Protecting GroupBase Stability (e.g., KOH, MeOH)Acid Stability (e.g., TFA, DCM)Hydrogenolysis ( H2​ , Pd/C)Cleavage Condition
3-tert-Butylphenoxymethyl StableModerately StableCleavedStrong Lewis Acids (e.g., BCl3​ ), DDQ
Benzyl (Bn) StableStableCleaved H2​ , Pd/C
Methoxymethyl (MOM) StableCleavedStableAqueous HCl or TFA
tert-Butyldimethylsilyl (TBS) Moderately StableCleavedStableTBAF or mild acid

Logical Workflow Visualization

Synthesis_Workflow Start Complex Natural Product Precursor (Containing Free -OH) Protect Protection Step + 1-(tert-Butyl)-3-(chloromethoxy)benzene (DIPEA, TBAI, DCM) Start->Protect Intermediate Protected Intermediate (Resistant to Nucleophiles/Bases) Protect->Intermediate Transform Downstream Synthetic Steps (Grignard, Reductions, Couplings) Intermediate->Transform Deprotect Global Deprotection (Lewis Acid / DDQ) Transform->Deprotect Target Final Natural Product Deprotect->Target

Figure 2: Strategic workflow for utilizing 1-(tert-Butyl)-3-(chloromethoxy)benzene in total synthesis.

References

  • Benchchem. (Chloromethoxy)benzene | 6707-01-3.
  • National Academic Digital Library of Ethiopia. C-H Activation (Topics in Current Chemistry, 292).
  • RUA. The Suzuki-Miyaura reaction after the Nobel prize.
  • ACS Publications. Structure−Activity Studies of Substituted Quinoxalinones as Multiple-Drug-Resistance Antagonists.
  • Google Patents. Aryloxy-alkylene substituted hydroxyphenyl hexynoic acids, methods for the production thereof and use of the same as medicament.
  • Googleapis. (12) United States Patent.

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 1-(tert-Butyl)-3-(chloromethoxy)benzene

Audience: Researchers, Process Scientists, and Drug Development Professionals Focus: Process Optimization, Mechanistic Causality, and Impurity Control Introduction & Mechanistic Grounding Aryl chloromethyl ethers are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Scientists, and Drug Development Professionals Focus: Process Optimization, Mechanistic Causality, and Impurity Control

Introduction & Mechanistic Grounding

Aryl chloromethyl ethers are highly versatile, electrophilic intermediates used extensively in prodrug development and complex alkylations. However, the synthesis of 1-(tert-butyl)-3-(chloromethoxy)benzene from 3-tert-butylphenol presents specific scale-up challenges. The primary hurdles include the mitigation of symmetric formal (bis-aryl ether) impurities and the prevention of product solvolysis during aqueous workup.

This application note details a robust, self-validating kilogram-scale protocol leveraging bromochloromethane (CH₂BrCl) as the alkylating agent[1].

Causality Behind Reagent Selection
  • Why Bromochloromethane? The differential leaving group ability between bromide and chloride is the mechanistic cornerstone of this reaction. Bromide is a superior leaving group, allowing the phenoxide to selectively execute an Sₙ2 attack to form the chloromethyl ether without displacing the chloride.

  • Why K₂CO₃ over NaOH or NaH? Sodium hydride is hazardous on scale and generates flammable hydrogen gas. Aqueous NaOH risks hydrolyzing the highly sensitive chloromethyl ether back to the starting phenol and formaldehyde. K₂CO₃ in N,N-dimethylformamide (DMF) provides optimal heterogeneous basicity to generate the phenoxide without introducing nucleophilic hydroxide ions.

  • Why Excess CH₂BrCl? The primary side reaction is the subsequent Sₙ2 attack of a second phenoxide molecule on the newly formed product (where chloride acts as the leaving group), yielding a bis(3-tert-butylphenyl) formal. Operating with a large molar excess (10 equivalents) of CH₂BrCl pseudo-first-orderizes the reaction kinetics, heavily favoring mono-alkylation and diluting the intermediate to prevent bis-alkylation.

Mechanism Phenol 3-tert-Butylphenol Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide K2CO3 Base Product Target Aryl Chloromethyl Ether Phenoxide->Product SN2 on CH2BrCl (Br leaves) SideProduct Bis(3-tert-butylphenyl) Formal (Impurity) Phenoxide->SideProduct CH2BrCl Bromochloromethane (Electrophile) CH2BrCl->Product Product->SideProduct SN2 by 2nd Phenoxide (Cl leaves)

Figure 1: Mechanistic pathway showing selective Sₙ2 substitution and formal impurity generation.

Self-Validating Systems

A protocol is self-validating when its outputs continuously verify its inputs. Here, the reaction progress is monitored by anhydrous Gas Chromatography-Mass Spectrometry (GC-MS). The system validates the completion of the deprotonation and alkylation phases by tracking the mass balance: the stoichiometric consumption of 3-tert-butylphenol (m/z 150) must inversely mirror the generation of 1-(tert-butyl)-3-(chloromethoxy)benzene (m/z 198/200).

If the formal impurity (m/z 312) exceeds 2.0% Area Under Curve (AUC), the system automatically flags an insufficient dilution of the electrophile or a temperature excursion, prompting immediate process adjustment.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Function for 1 kg Scale-Up

ReagentMW ( g/mol )Mass / VolMolesEquivalentsFunction / Causality
3-tert-Butylphenol 150.221.00 kg6.661.0Limiting reagent; nucleophile precursor.
Bromochloromethane 129.388.60 kg (4.3 L)66.610.0Electrophile; large excess prevents bis-alkylation.
Potassium Carbonate 138.211.38 kg10.01.5Mild base; avoids hydroxide-induced solvolysis.
N,N-Dimethylformamide 73.095.0 L--Polar aprotic solvent; accelerates Sₙ2 kinetics.

Table 2: Impurity Profiling and Mitigation Strategies

ImpurityOrigin / MechanismAnalytical MarkerMitigation Strategy
Bis(3-tert-butylphenyl) formal 2nd Sₙ2 attack by phenoxide on the product.m/z 312Maintain 10 eq. excess of CH₂BrCl; keep temp ≤ 50°C.
3-tert-Butylphenol (Unreacted) Incomplete deprotonation or alkylation.m/z 150Ensure K₂CO₃ is finely milled; verify anhydrous conditions.
3-tert-Butylphenol (Hydrolyzed) Solvolysis of product during aqueous workup.m/z 150 (Post-workup)Use cold (10°C) aqueous quench; minimize aqueous contact time.

Step-by-Step Scale-Up Methodology

Phase 1: Reactor Preparation & Deprotonation
  • Purge a 20 L jacketed glass reactor with N₂ for 15 minutes to ensure a strictly anhydrous atmosphere.

  • Charge the reactor with 5.0 L of anhydrous DMF and 1.38 kg of finely milled K₂CO₃.

  • Begin agitation at 250 RPM and add 1.00 kg of 3-tert-butylphenol in portions over 20 minutes to manage mild exotherms.

  • Stir the suspension at 20–25°C for 1 hour to ensure complete formation of the phenoxide anion.

Phase 2: Alkylation & Self-Validation
  • Charge 4.3 L (8.60 kg) of bromochloromethane (CH₂BrCl) to the reactor in a single portion.

  • Ramp the jacket temperature to heat the reaction mixture to 50°C.

  • Maintain 50°C for 4 to 6 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via anhydrous GC-MS. The reaction is validated as complete when the 3-tert-butylphenol peak is < 1.0% AUC.

Phase 3: Quench & Extraction
  • Cool the reactor to 10°C.

  • Slowly add 10 L of pre-chilled (5°C) deionized water to quench the reaction and dissolve inorganic salts. Causality: Rapid cooling and cold water minimize the hydrolytic degradation of the highly moisture-sensitive product.

  • Add 5.0 L of Methyl tert-butyl ether (MTBE) and agitate for 15 minutes. Allow phase separation.

  • Collect the upper organic layer. Extract the aqueous layer with an additional 2.5 L of MTBE.

  • Combine the organic layers and wash sequentially with 3 x 5 L of water (to remove residual DMF) and 1 x 3 L of saturated NaCl (brine).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30°C, 150 mbar) to yield the crude product as a pale yellow oil.

Phase 4: Purification via Vacuum Distillation

Causality Check: Aryl chloromethyl ethers are highly susceptible to nucleophilic solvolysis[2]. Silica gel chromatography often leads to complete degradation due to the slightly acidic, hydroxyl-rich surface of the silica. High-vacuum fractional distillation ensures isolation without chemical degradation. 15. Transfer the crude oil to a short-path vacuum distillation apparatus. 16. Distill the product under high vacuum (1-2 mbar). The target 1-(tert-butyl)-3-(chloromethoxy)benzene typically distills at 85–95°C (at 1 mbar). 17. Collect the main fraction, leaving the higher-boiling formal impurity in the distillation pot.

Workflow Start 3-tert-Butylphenol + K2CO3 in DMF Deprotonation Deprotonation (20-25°C, 1 h) Start->Deprotonation Alkylation Alkylation with CH2BrCl (Excess, 50°C, 4-6 h) Deprotonation->Alkylation Add CH2BrCl IPC In-Process Control (GC/MS for Ar-OH < 1%) Alkylation->IPC IPC->Alkylation Fail (Add Time) Workup Aqueous Quench & MTBE Extraction IPC->Workup Pass Purification Vacuum Distillation (Avoid Silica Gel) Workup->Purification Product 1-(tert-Butyl)-3- (chloromethoxy)benzene Purification->Product

Figure 2: Scale-up workflow for 1-(tert-Butyl)-3-(chloromethoxy)benzene highlighting IPCs.

References

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether, α, p-Dichloroanisole Source: Journal of Chemical Research (SAGE Journals) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aryl chloromethyl ethers in their syntheses. 1-(tert-Butyl)-3-(chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aryl chloromethyl ethers in their syntheses. 1-(tert-Butyl)-3-(chloromethoxy)benzene is a highly valuable electrophilic building block, but its extreme sensitivity to moisture and thermal degradation requires rigorous handling protocols.

This guide is designed to provide you with the mechanistic understanding and field-validated Standard Operating Procedures (SOPs) necessary to maintain the integrity of your reagent from the moment it arrives in your laboratory.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To prevent degradation, you must first understand the causality behind it. Why is 1-(tert-Butyl)-3-(chloromethoxy)benzene so unstable?

The reactivity of the chloromethoxy group is driven by the adjacent oxygen atom. During a substitution reaction, this oxygen donates electron density to stabilize the developing positive charge (oxonium ion character) at the transition state, making the benzylic-like carbon hyper-electrophilic 1.

Because of this extreme electrophilicity, even trace amounts of atmospheric moisture will initiate a rapid hydrolysis cascade. Water acts as a nucleophile, attacking the carbon and displacing the chloride ion to form an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing stoichiometric amounts of 3-tert-butylphenol, formaldehyde, and corrosive hydrogen chloride (HCl) gas 23.

HydrolysisPathway A 1-(tert-Butyl)-3- (chloromethoxy)benzene C Hemiacetal Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D 3-tert-Butylphenol C->D Spontaneous Decomposition E Formaldehyde C->E F HCl Gas C->F

Figure 1: Hydrolysis degradation pathway of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Part 2: Troubleshooting Guide & FAQs

Q: My reagent bottle developed a sharp, pungent odor and the liquid turned cloudy. What happened? A: The pungent odor is a definitive sign of HCl and formaldehyde gas release, confirming that the reagent has undergone hydrolysis due to moisture exposure. The cloudiness results from the formation of 3-tert-butylphenol, which has different solubility characteristics than the starting ether. Once this occurs, the reagent is compromised and must be neutralized and discarded safely.

Q: How should I properly store this compound for long-term stability? A: The neat (undiluted) liquid must be stored under a strictly inert atmosphere (Argon or Nitrogen) at 2–8°C or lower (preferably -20°C) to completely halt thermal and hydrolytic degradation 1. The container should be tightly sealed with a PTFE-lined cap, wrapped in Parafilm, and kept in a desiccated secondary container to prevent frost build-up from introducing moisture during freeze-thaw cycles.

Q: Can I prepare and store it as a stock solution? A: While storing the reagent neat is always preferred, you can prepare a stock solution for short-term use. Use only strictly anhydrous, non-nucleophilic solvents (e.g., Dichloromethane or Toluene) that have been dried over freshly activated 4Å molecular sieves 4. Store the solution under Argon at 4°C.

Part 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, your handling procedures must be self-validating. The following protocols incorporate built-in checks to confirm that moisture has been successfully excluded.

Protocol A: Anhydrous Dispensing Workflow

Every dispensing event is an opportunity for ambient air intrusion. Follow this workflow strictly:

  • Equilibration: Remove the sealed reagent bottle from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold bottle immediately condenses atmospheric moisture directly into the reagent.

    • Validation Check: Touch the outside of the glass. If it feels cold or shows condensation, do not open it.

  • Inert Purge: Connect the bottle to a Schlenk line. Insert an Argon-purged needle through the septum to maintain positive pressure.

    • Validation Check: The bubbler attached to your Schlenk line must show positive outward flow, confirming no backflow of air.

  • Extraction: Use an oven-dried, Argon-flushed gas-tight syringe to extract the required volume.

    • Validation Check: The syringe plunger should resist pulling and return slightly if released, confirming the bottle is under positive Argon pressure.

  • Resealing: Withdraw the syringe, maintain the Argon flush for 10 seconds, remove the line, and immediately seal the septum with Parafilm before returning to -20°C storage.

DispensingWorkflow Start Start: Reagent Bottle at -20°C Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Purge Purge with Argon/N2 via Schlenk Line Equilibrate->Purge Insert Needle Syringe Extract via Oven-Dried Syringe Purge->Syringe Positive Pressure Seal Seal with Parafilm & Return to -20°C Syringe->Seal Dispense Complete

Figure 2: Standard operating workflow for anhydrous dispensing of moisture-sensitive ethers.

Protocol B: Quality Control Validation (NMR)

Before committing the reagent to a critical, late-stage synthesis, validate its integrity via ¹H NMR.

  • Prepare an NMR sample using strictly anhydrous CDCl₃ (stored over silver foil and molecular sieves to prevent DCl formation).

  • Look for the characteristic singlet of the chloromethoxy protons (-O-CH₂-Cl), typically appearing around 5.7 - 5.9 ppm.

  • Validation Check: Compare the integration of the -O-CH₂-Cl peak (2H) against the tert-butyl peak (9H). The ratio should be exactly 2:9. Degradation is indicated by a skewed ratio, the appearance of a formaldehyde peak (~9.8 ppm), or the shifting of aromatic protons corresponding to the formation of 3-tert-butylphenol.

Part 4: Quantitative Stability Data

The table below summarizes the expected stability of 1-(tert-Butyl)-3-(chloromethoxy)benzene under various storage conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifeDegradation Risk
Neat (Sealed, Original Packaging)Argon / N₂-20°C> 12 monthsLow (Optimal)
Neat (Opened, Unpurged)Ambient Air20°C< 1 hourHigh (Rapid Hydrolysis)
Stock Solution (Anhydrous DCM over 4Å Sieves)Argon / N₂4°C1 - 3 monthsModerate
Stock Solution (Wet Solvent)Ambient Air20°C< 15 minutesExtreme

References

  • (Chloromethoxy)
  • Bis(chloromethyl)
  • SAFETY DATA SHEET BIS-(CHLOROMETHYL)
  • A new 2-hydroxyl protecting group for the automated synthesis of oligoribonucleotides Source: Oxford Academic URL

Sources

Optimization

optimizing reaction temperature for 1-(tert-Butyl)-3-(chloromethoxy)benzene

Welcome to the Technical Support Center for handling, synthesizing, and optimizing reactions involving 1-(tert-Butyl)-3-(chloromethoxy)benzene . As an aryl chloromethyl ether, this compound is a highly reactive electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, synthesizing, and optimizing reactions involving 1-(tert-Butyl)-3-(chloromethoxy)benzene . As an aryl chloromethyl ether, this compound is a highly reactive electrophile. The primary challenge researchers face when working with this molecule is its extreme thermal lability. The meta-tert-butyl group and the ether oxygen strongly activate the aromatic ring, making the molecule highly susceptible to intermolecular Friedel-Crafts self-alkylation if the thermal and acidic conditions are not strictly controlled.

This guide provides field-proven troubleshooting insights, quantitative thermal thresholds, and self-validating protocols to ensure high-fidelity synthesis and downstream coupling.

Reaction Pathways & Thermal Degradation

ThermalPathways A 1-(tert-Butyl)-3-(chloromethoxy)benzene (Highly Reactive Electrophile) B Desired Coupling Product (Stable Ether/Alkane) A->B Temp < -20°C + Nucleophile C Polymeric Byproducts (Friedel-Crafts Self-Alkylation) A->C Temp > 10°C + Trace Acid D Hydrolysis Byproducts (Phenol + HCHO + HCl) A->D Ambient Temp + Moisture

Reaction pathways of 1-(tert-butyl)-3-(chloromethoxy)benzene under varying thermal conditions.

Quantitative Temperature Thresholds for Handling

To prevent catastrophic yield loss, temperature must be treated as a critical reagent. The following table summarizes the thermal boundaries for various stages of handling this specific alpha-chloro ether.

Process StageRecommended TemperatureMaximum Tolerated TemperatureConsequence of Exceeding Max Temp
O,S-Acetal Cleavage (SO₂Cl₂)-78 °C to 0 °C5 °CExothermic decomposition, yield loss
Aqueous Quench / Workup0 °C to 5 °C10 °CRapid hydrolysis to 3-tert-butylphenol
Distillation / Concentration< 25 °C (High Vacuum)30 °CFriedel-Crafts self-alkylation (polymerization)
Long-term Storage-20 °C-5 °CGradual degradation, HCl gas evolution
Troubleshooting & FAQs

Q1: Why does my synthesis yield a complex polymeric mixture instead of the pure alpha-chloro ether? A1: The failure mode is almost certainly temperature-induced Friedel-Crafts self-alkylation. 1-(tert-Butyl)-3-(chloromethoxy)benzene contains an electron-rich aromatic ring (strongly activated by the meta-tert-butyl group and the ether oxygen). Simultaneously, the chloromethoxy group (-OCH₂Cl) is a highly reactive electrophile. When the reaction temperature exceeds 10 °C, trace amounts of acid (such as HCl generated during the reaction or from ambient moisture) catalyze the formation of an oxocarbenium ion. This intermediate rapidly attacks the activated aromatic rings of adjacent molecules, leading to an uncontrolled intermolecular polymerization cascade[1].

Q2: What is the optimal temperature profile for synthesizing this ether via O,S-acetal cleavage? A2: The most reliable method for synthesizing sensitive aryl chloromethyl ethers is the chlorinolysis of the corresponding O,S-acetal using sulfuryl chloride (SO₂Cl₂)[2]. The reaction must be initiated at cryogenic temperatures (-78 °C) to control the highly exothermic cleavage of the C-S bond[3]. After the initial addition, the reaction should be slowly warmed to 0 °C over 1 hour to ensure complete conversion while preventing the volatile byproduct (methanesulfenyl chloride) from triggering side reactions[4]. Exceeding 5 °C during this phase will lead to significant yield loss.

Q3: Can I purify 1-(tert-Butyl)-3-(chloromethoxy)benzene by vacuum distillation? A3: Standard vacuum distillation is highly discouraged. The thermal energy required to vaporize the compound at moderate vacuum levels (e.g., 1–10 mmHg) easily surpasses its thermal stability threshold. If purification is absolutely necessary, use specialized short-path distillation under extreme vacuum (<0.05 mmHg) to suppress the boiling point below 25 °C. Otherwise, it is recommended to evaporate the solvent under high vacuum at 0 °C and use the crude product directly in the next step[2].

Q4: How does temperature affect downstream coupling reactions (e.g., Grignard or SmI₂-mediated)? A4: When utilizing the alpha-chloro ether in downstream nucleophilic substitutions or Samarium(II) iodide-mediated couplings, the reaction must be initiated at -78 °C[2]. Adding the alpha-chloro ether to a nucleophile at room temperature will result in competitive alpha-elimination and hydrolysis. Slowly warming the reaction mixture to ambient temperature only after the electrophile has been fully consumed ensures high fidelity in forming the desired C-C or C-O bond.

Step-by-Step Methodology: Synthesis via O,S-Acetal Cleavage

This self-validating protocol is engineered to prevent thermal runaway. By utilizing an internal temperature probe, the researcher validates the actual reaction conditions rather than relying on the temperature of the external cooling bath.

  • Preparation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of the corresponding O,S-acetal (1-(tert-butyl)-3-(methylthiomethoxy)benzene) in 30 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath. Insert an internal temperature probe and wait until the internal temperature stabilizes at -78 °C.

  • Reagent Addition : Load a pressure-equalizing dropping funnel with a solution of sulfuryl chloride (SO₂Cl₂, 10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes. Critical Causality Check: Adjust the addition rate to ensure the internal temperature never exceeds -70 °C. The cleavage is highly exothermic; rapid addition will cause localized heating and immediate polymerization[3].

  • Controlled Warming : Stir the mixture at -78 °C for 15 minutes. Remove the dry ice bath and replace it with an ice-water bath. Allow the internal temperature to slowly rise to 0 °C over the course of 1 hour[4].

  • Solvent Removal : Transfer the flask to a rotary evaporator equipped with a cold trap. Evaporate the DCM and volatile methanesulfenyl chloride byproduct under high vacuum. Critical Causality Check: The water bath must be kept strictly below 10 °C (preferably 0–5 °C using ice water). The evaporative cooling will help stabilize the product, but external heat will destroy it[2].

  • Isolation and Storage : Immediately flush the resulting clear/pale-yellow oil with argon. Do not attempt further purification unless utilizing ultra-high vacuum short-path distillation. Store the neat product at -20 °C over a small amount of anhydrous potassium carbonate to scavenge any evolved HCl.

References
  • Gundersen, L.-L., & Benneche, T. (1991). Evidence for the formation of chloromethoxy(trimethyl)silane. Acta Chemica Scandinavica. Available at: [Link]

  • Benneche, T., et al. (2001). Preparation of oxo-substituted α-chloro ethers and their reaction with samarium diiodide. Arkivoc. Available at: [Link]

  • Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society. Available at:[Link]

  • Lin, T. S., et al. (1986). Nucleoside Analogs. 14. The Synthesis and Antitumor Activity in Mice of Molecular Combinations of 5-Fluorouracil and N-(2-Chloroethyl)-N-nitrosourea Moieties Separated by a Three-Carbon Chain. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Etherification of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the etherification of 1-(tert-butyl)-3-(chloromethoxy)benzene, a key intermediate in various synthetic pathways. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the challenges of this sterically demanding reaction and minimize the formation of unwanted side products.

Introduction to the Challenge

The etherification of a sterically hindered phenol, such as 3-tert-butylphenol, with a reactive electrophile like a chloromethyl ether, presents a classic synthetic challenge. The reaction, typically a Williamson ether synthesis, is often plagued by competing side reactions that can significantly lower the yield of the desired product, 1-tert-butyl-3-(alkoxymethoxy)benzene. The bulky tert-butyl group on the aromatic ring can sterically hinder the approach of the nucleophilic phenoxide to the electrophilic carbon, making the desired S(N)2 reaction pathway less favorable.[1] This guide will dissect the common pitfalls and provide actionable strategies to optimize your reaction conditions.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues you may encounter during the etherification of 1-(tert-Butyl)-3-(chloromethoxy)benzene and provides solutions to mitigate the formation of side products.

Problem 1: Low Yield of the Desired Ether Product with Significant Formation of an Alkene Byproduct

Cause: This is a strong indication that the base-catalyzed elimination (E2) of the alkylating agent is outcompeting the desired nucleophilic substitution (S(N)2) reaction.[1] The use of a strong, sterically hindered base can exacerbate this issue by preferentially abstracting a proton from the chloromethyl group, leading to the formation of a transient carbene or related species that can decompose or polymerize.

Solutions:

  • Choice of Base: Opt for a weaker, non-hindered base. Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to deprotonate the phenol but less likely to promote elimination.[2] Sodium hydroxide (NaOH) can also be used, but with caution, as it increases the risk of hydrolysis of the chloromethyl ether.

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

  • Steric Hindrance: While the steric hindrance of the phenol is inherent to the substrate, ensure that the alcohol you are using to form the ether with 1-(tert-butyl)-3-(chloromethoxy)benzene is not also sterically bulky. If both reacting partners are sterically demanding, the likelihood of elimination increases significantly.[1]

Problem 2: Presence of 3-tert-Butylphenol and Methanol in the Final Product Mixture

Cause: This points to the hydrolysis of the starting material, 1-(tert-Butyl)-3-(chloromethoxy)benzene. Chloromethyl ethers are susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water, which cleaves the ether bond to yield the corresponding phenol, formaldehyde, and methanol (if the alkoxide was methoxide).[3]

Solutions:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to minimize the hydrolysis of the chloromethyl ether. Ensure your glassware is thoroughly dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: As mentioned, strong bases like NaOH can promote hydrolysis. A milder base like potassium carbonate is less likely to facilitate this side reaction.

  • Workup Procedure: During the reaction workup, avoid prolonged exposure to acidic or strongly basic aqueous solutions. Neutralize the reaction mixture carefully and proceed with the extraction promptly.

Problem 3: Slow or Incomplete Reaction

Cause: The steric hindrance of the 3-tert-butylphenoxide can slow down the rate of the S(_N)2 reaction.[4] Additionally, poor solubility of the phenoxide salt in the organic solvent can limit the availability of the nucleophile.

Solutions:

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents are effective at solvating the cation of the phenoxide salt, leaving the anionic nucleophile more available for reaction.[1][5]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or a crown ether, can significantly enhance the reaction rate. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7]

  • Reaction Time and Temperature: While higher temperatures can promote side reactions, a moderate increase in temperature or a longer reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the etherification of 1-(tert-Butyl)-3-(chloromethoxy)benzene?

A1: The primary mechanism is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(N)2) pathway.[1] This involves the attack of the 3-tert-butylphenoxide ion (the nucleophile) on the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Q2: Why is the choice of base so critical in this reaction?

A2: The base serves to deprotonate the 3-tert-butylphenol to form the reactive phenoxide nucleophile. However, a strong or sterically hindered base can also act as a base to promote the E2 elimination of the chloromethyl ether, leading to unwanted side products.[1][8] Therefore, a base that is strong enough to deprotonate the phenol but not so strong as to cause significant elimination is required.

Q3: Can I use a protic solvent like ethanol for this reaction?

A3: It is generally not recommended to use protic solvents like ethanol. Protic solvents can solvate the phenoxide nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the S(_N)2 reaction. Polar aprotic solvents like DMF or acetonitrile are preferred.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. You can spot the starting material (3-tert-butylphenol), the alkylating agent (1-(tert-butyl)-3-(chloromethoxy)benzene), and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Optimized Experimental Protocol

This protocol is a general guideline for the etherification of 3-tert-butylphenol with an alcohol via the chloromethyl ether intermediate, designed to minimize side product formation.

Materials:

  • 3-tert-butylphenol

  • 1-(tert-Butyl)-3-(chloromethoxy)benzene

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 3-tert-butylphenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. To the stirred solution, add finely powdered and dried potassium carbonate (1.5 - 2.0 eq).

  • Catalyst Addition (Optional): If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.1 eq) to the mixture.

  • Addition of Electrophile: Slowly add 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until TLC analysis indicates the consumption of the starting phenol.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure ether product.

Visualizing the Reaction Pathways

The following diagram illustrates the desired S(_N)2 pathway and the competing E2 and hydrolysis side reactions.

Etherification_Pathways cluster_caption Reaction pathways in the etherification. Reactants 3-tert-Butylphenoxide + 1-(tert-Butyl)-3-(chloromethoxy)benzene SN2_Product Desired Ether Product (SN2 Pathway) Reactants->SN2_Product  Substitution E2_Side_Product Elimination Byproduct (E2 Pathway) Reactants->E2_Side_Product  Elimination Hydrolysis_Side_Product Hydrolysis Products (3-tert-Butylphenol + Methanol) Reactants->Hydrolysis_Side_Product Hydrolysis Base Base (e.g., K2CO3) Base->Reactants Water H2O Water->Reactants

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Welcome to the technical support center for 1-(tert-Butyl)-3-(chloromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but highly moistur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(tert-Butyl)-3-(chloromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but highly moisture-sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the safety of your laboratory personnel. Our approach is rooted in a deep understanding of the chemical principles governing the stability and reactivity of chloromethoxy compounds.

Section 1: Understanding the Challenge: The Inherent Moisture Sensitivity

1-(tert-Butyl)-3-(chloromethoxy)benzene belongs to the family of chloromethyl ethers, which are notoriously susceptible to hydrolysis.[1][2] Contact with even trace amounts of water can lead to rapid decomposition, compromising the reagent's purity and affecting reaction outcomes.

The Hydrolysis Reaction: What's Happening in the Bottle?

The primary issue with moisture exposure is the hydrolysis of the chloromethoxy group. The reaction proceeds via nucleophilic substitution, where water acts as the nucleophile, displacing the chloride ion. This process ultimately yields formaldehyde, hydrochloric acid, and 3-tert-butylphenol.[1][2]

The generation of hydrochloric acid is particularly problematic as it can catalyze further decomposition and react with other sensitive functional groups in your reaction mixture.[3]

Hydrolysis_Mechanism reagent 1-(tert-Butyl)-3-(chloromethoxy)benzene intermediate Unstable Hemiacetal Intermediate reagent->intermediate Hydrolysis water H₂O (Moisture) water->intermediate products Decomposition Products: - 3-tert-Butylphenol - Formaldehyde (HCHO) - Hydrochloric Acid (HCl) intermediate->products Decomposition caption Figure 1: Hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Figure 1: Hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and use of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Storage and Handling

Q1: What are the ideal storage conditions for 1-(tert-Butyl)-3-(chloromethoxy)benzene?

A1: To maintain its integrity, 1-(tert-Butyl)-3-(chloromethoxy)benzene should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[4] We recommend storing the bottle inside a desiccator containing a suitable drying agent to minimize exposure to ambient moisture.

Q2: I received my bottle of 1-(tert-Butyl)-3-(chloromethoxy)benzene. How should I handle the initial opening and subsequent withdrawals?

A2: Proper technique is crucial from the very first use. We recommend using a syringe or cannula for transfers to avoid opening the bottle to the atmosphere. Many suppliers provide bottles with a Sure/Seal™ septum, which is designed for this purpose.[5] Before piercing the septum, flush the headspace of the bottle with a dry, inert gas. This creates a positive pressure of inert gas, preventing air from entering when you withdraw the reagent.

Q3: Can I store this reagent in a standard laboratory refrigerator?

A3: While a cool environment is recommended, standard refrigerators can have high humidity levels. If you must refrigerate, place the tightly sealed bottle inside a secondary container with a desiccant. Ensure the refrigerator is suitable for storing flammable materials.

Reaction Setup and Execution

Q4: My reaction is giving low yields or unexpected byproducts. Could moisture be the culprit?

A4: Absolutely. If you are experiencing issues with your reaction, moisture contamination is a primary suspect. The decomposition products (hydrochloric acid and formaldehyde) can lead to a host of side reactions. The generated HCl can degrade acid-sensitive functional groups in your starting materials or products.[3]

Q5: How can I ensure my reaction setup is sufficiently dry?

A5: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a high temperature (e.g., 125-140°C) for several hours or overnight and then cooling under a stream of dry inert gas.[5][6] Assembling the apparatus while still hot and flushing with nitrogen or argon is an effective way to remove adsorbed moisture.[5][6]

Q6: What is the best way to dry the solvents for my reaction?

A6: The choice of drying agent depends on the solvent. For many common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), activated 3Å molecular sieves are a reliable and safe option.[7][8] For more rigorous drying, distillation from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) under an inert atmosphere is recommended.[9][10]

SolventRecommended Drying MethodTypical Water Content (ppm)
Dichloromethane (DCM)Storage over activated 3Å molecular sieves<10[8]
Distillation from CaH₂~13[8]
Tetrahydrofuran (THF)Storage over activated 3Å molecular sieves (48h)Low ppm levels[7][8]
Distillation from Na/benzophenone~43[7]
Acetonitrile (MeCN)Distillation from CaH₂Low ppm levels
N,N-Dimethylformamide (DMF)Drying over BaO or 4Å molecular sieves followed by vacuum distillationLow ppm levels[9]

Q7: How should I properly quench a reaction containing unreacted 1-(tert-Butyl)-3-(chloromethoxy)benzene?

A7: Quenching should be performed carefully to manage the exothermic hydrolysis reaction. Cool the reaction mixture to 0°C in an ice bath.[3] Slowly add a cold aqueous solution, such as saturated sodium bicarbonate or ammonium chloride, with vigorous stirring.[3][11] The use of a basic quenching agent like sodium bicarbonate will help neutralize the HCl formed during hydrolysis.[11]

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when working with 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Problem 1: Reagent Degradation
  • Symptom: The reagent appears cloudy, has a strong, irritating odor, or you observe pressure buildup in the bottle.

  • Cause: This is a clear indication of hydrolysis due to moisture contamination. The pressure buildup is due to the formation of HCl gas.

  • Solution:

    • Safety First: Handle the bottle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

    • Careful Venting: If pressure buildup is suspected, carefully and slowly open the cap behind a blast shield to release the pressure.

    • Disposal: The decomposed reagent should be quenched and disposed of according to your institution's hazardous waste guidelines. Do not attempt to use a reagent that shows signs of decomposition.

    • Prevention: Review your storage and handling procedures. Ensure the bottle is always tightly sealed and stored in a dry environment. Use inert atmosphere techniques for all transfers.

Problem 2: Inconsistent Reaction Results
  • Symptom: You observe variable yields, the formation of unexpected byproducts, or complete reaction failure.

  • Cause: This is often due to the introduction of moisture at some stage of the experimental process.

  • Solution: Follow this systematic checklist to identify the source of moisture:

Troubleshooting_Workflow start Inconsistent Reaction Results check_reagent 1. Check Reagent Integrity (Clear? No pressure buildup?) start->check_reagent check_glassware 2. Verify Glassware Dryness (Oven/flame-dried? Cooled under inert gas?) check_reagent->check_glassware check_solvents 3. Confirm Solvent Anhydrousness (Freshly dried? Proper drying agent used?) check_glassware->check_solvents check_atmosphere 4. Review Inert Atmosphere Technique (Positive pressure? No leaks?) check_solvents->check_atmosphere check_reagents 5. Assess Other Reagents (Are other starting materials anhydrous?) check_atmosphere->check_reagents resolve Systematically Address and Re-run Experiment check_reagents->resolve caption Figure 2: Workflow for Troubleshooting Inconsistent Reactions.

Figure 2: Workflow for Troubleshooting Inconsistent Reactions.
Problem 3: Difficulty in Product Purification
  • Symptom: The crude product is difficult to purify, with byproducts that are challenging to separate from the desired compound.

  • Cause: The hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene can generate 3-tert-butylphenol, which may have similar chromatographic properties to your product.

  • Solution:

    • Aqueous Workup: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the phenolic byproduct. Be mindful that your desired product should be stable to these basic conditions.

    • Chromatography: If co-elution is an issue, consider alternative solvent systems for your column chromatography or explore other purification techniques such as crystallization or distillation.

    • Prevention: The most effective solution is to prevent the formation of the phenolic impurity by rigorously excluding moisture from your reaction.

Section 4: Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere Reaction

This protocol outlines the standard procedure for setting up a reaction under a dry, inert atmosphere using a balloon technique, which is common in many research labs.[12]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) and a magnetic stir bar at 140°C for at least 4 hours.[6]

  • Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon. This can be done using a Schlenk line or a balloon filled with the inert gas.[12][13]

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere. A gentle flow of gas should be maintained.

  • Reagent Addition: Add your anhydrous solvent and other dry reagents via a syringe through a rubber septum.

  • Addition of 1-(tert-Butyl)-3-(chloromethoxy)benzene: Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of 1-(tert-Butyl)-3-(chloromethoxy)benzene and add it to the reaction flask.[5] Ensure a positive pressure of inert gas is maintained in the reaction flask throughout the addition.

Protocol 2: Safe Quenching and Workup Procedure

This protocol details a safe method for quenching a reaction containing residual chloromethyl ether.[3][14]

  • Cooling: Once the reaction is complete, cool the reaction flask to 0°C using an ice-water bath.

  • Quenching: Slowly and carefully add a pre-chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[11] Be aware that this may cause gas evolution (CO₂).

  • Stirring: Allow the mixture to stir at 0°C for at least 15-30 minutes to ensure complete hydrolysis of any remaining 1-(tert-Butyl)-3-(chloromethoxy)benzene.[14][15]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

A Note on Safety: Chloromethyl ethers as a class are considered potential carcinogens.[1][15][16] Always handle 1-(tert-Butyl)-3-(chloromethoxy)benzene in a well-ventilated chemical fume hood and wear appropriate PPE.

By understanding the inherent reactivity of 1-(tert-Butyl)-3-(chloromethoxy)benzene and implementing these rigorous handling and experimental techniques, you can ensure the success of your synthetic endeavors and maintain a safe laboratory environment.

References

  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca. (n.d.). Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Richter, G. H. (1938). The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight. (Master's thesis). Retrieved from [Link]

  • California Air Resources Board. (1997). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • Tou, J. C., & Kallos, G. J. (1976). Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media. Journal of Environmental Science & Health, Part A, 11(10-11), 633-643. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Tou, J. C., & Kallos, G. J. (1974). Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry. Analytical Chemistry, 46(12), 1866-1869. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved from [Link]

  • Reddit. (2024). Stumbled upon this interesting reaction: Blanc chloromethylation. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch MSDS 1134. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Health and safety hazards associated with the use, storage and disposal of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-tri-tert. Butylbenzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). neophyl chloride. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-Butylbenzene. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

minimizing hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene in aqueous workups

Focus: Troubleshooting the Hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating α -c...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting the Hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating α -chloro ethers presents a significant chemical challenge. 1-(tert-Butyl)-3-(chloromethoxy)benzene is highly sensitive to moisture, and traditional aqueous workups often result in complete degradation of the product.

This guide is designed to provide you with the mechanistic causality behind this degradation and deliver self-validating, step-by-step protocols to ensure high-fidelity product recovery.

Mechanistic Insight: The Causality of Degradation

To stop degradation, we must first understand its mechanism. The hydrolysis of 1-(tert-Butyl)-3-(chloromethoxy)benzene is not a simple, direct nucleophilic substitution ( SN​2 ). Instead, it is driven by the spontaneous ionization of the chloride leaving group to form a highly stabilized oxocarbenium ion intermediate (1)[1].

Once this intermediate forms, water attacks at diffusion-controlled rates. The resulting hemiacetal rapidly collapses into 3-tert-butylphenol, formaldehyde, and hydrochloric acid. Because the ionization step is rate-limiting, environmental factors like solvent polarity, temperature, and pH dictate the survival of your product. For context, simpler analogs like chloromethyl methyl ether (CMME) exhibit aqueous half-lives of less than one second at room temperature (2)[2].

Mechanism A 1-(tert-Butyl)-3- (chloromethoxy)benzene B Oxocarbenium Ion A->B -Cl⁻ C Hemiacetal Intermediate B->C +H₂O D 3-tert-Butylphenol + Formaldehyde + HCl C->D Fast Decomposition

Hydrolysis mechanism of 1-(tert-Butyl)-3-(chloromethoxy)benzene via oxocarbenium intermediate.

Troubleshooting FAQs

Q: I used a standard water/ethyl acetate extraction, but NMR shows only 3-tert-butylphenol. What went wrong? A: You experienced complete hydrolysis due to solvent choice. Ethyl acetate dissolves approximately 3.3% water by weight. During a standard room-temperature extraction, this dissolved water provides ample moisture for the oxocarbenium ion to form. Furthermore, as hydrolysis generates HCl, the localized drop in pH autocatalytically accelerates further degradation. You must switch to a non-polar, low-water-solubility solvent like toluene or methyl tert-butyl ether (MTBE).

Q: How do temperature and pH affect this specific workup? A: Temperature controls the kinetic energy available to reach the transition state for chloride ionization. Dropping the workup temperature to 0–5 °C exponentially decreases the rate of oxocarbenium formation. Regarding pH, you must maintain a strictly neutral to slightly alkaline environment (pH 7.5–8.0). Strong bases will drive direct SN​2 hydrolysis, while acidic conditions protonate the ether oxygen, making it a better leaving group and accelerating cleavage.

Q: Can I use a phase separator instead of a separatory funnel? A: Yes, and it is highly recommended. Time is the critical variable. Hydrophobic frit phase separators reduce the aqueous-organic contact time from minutes (waiting for emulsion clearing in a funnel) to mere seconds.

Q: Are there completely water-free workup alternatives? A: Absolutely. If your reaction byproducts are solid salts or can be absorbed, you can bypass liquid-liquid extraction (LLE) entirely. Using silicone elastomer-coated glass powders or similar solid-phase scavengers allows for rapid, anhydrous isolation (3)[3].

Quantitative Data: Workup Efficacy

The table below summarizes the expected outcomes based on the workup strategy applied to 1-(tert-Butyl)-3-(chloromethoxy)benzene:

Workup StrategyTemperatureAqueous PhaseOrganic SolventPhase Separation TimeTypical Hydrolysis (%)Product Recovery (%)
Standard LLE 25 °CWaterEthyl Acetate> 5 min> 90%< 10%
Cold Buffered LLE 0–5 °CSat. NaHCO₃ / BrineMTBE or Toluene< 2 min15–25%75–85%
Anhydrous Sorbent 25 °CNoneDCM or THFN/A (Filtration)< 5%> 95%
Validated Experimental Protocols

Use the decision matrix below to select the appropriate protocol for your specific reaction conditions.

Workflow Start Crude Reaction Mixture Decision Are salts/byproducts water soluble only? Start->Decision Aqueous Ultra-Cold Kinetic Quench (Protocol A) Decision->Aqueous Yes NonAqueous Anhydrous Sorbent Workup (Protocol B) Decision->NonAqueous No / Avoidable Success Isolated 1-(tert-Butyl)-3- (chloromethoxy)benzene Aqueous->Success NonAqueous->Success

Decision matrix for selecting the optimal workup strategy for alpha-chloro ethers.

Protocol A: The "Ultra-Cold" Kinetic Quench (Aqueous)

Self-Validating Principle: This system uses low temperature to suppress ionization, saturated brine to minimize water activity, and a non-polar solvent to exclude dissolved water from the organic phase. Every variable is tuned to outpace the hydrolysis kinetics.

  • Pre-chill the crude reaction mixture to 0 °C using an ice-water bath.

  • Prepare the Quench: Mix a 1:1 ratio of saturated aqueous NaHCO3​ and saturated aqueous NaCl (brine). Pre-chill this mixture to 0–5 °C. (Note: Ensure the salt does not precipitate; dilute slightly with cold water if necessary).

  • Dilute the crude reaction with 10 volumes of cold MTBE or Toluene.

  • Quench: Rapidly add the cold buffer/brine mixture to the reaction flask.

  • Agitate vigorously for exactly 15 seconds. Do not prolong this step.

  • Separate: Immediately pass the biphasic mixture through a hydrophobic phase separator cartridge.

  • Dry: Collect the organic phase directly into an Erlenmeyer flask containing anhydrous Na2​SO4​ . Swirl for 2 minutes to strip residual micro-droplets of water.

  • Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure, keeping the water bath temperature strictly below 25 °C.

Protocol B: The Anhydrous Sorbent Workup (Non-Aqueous)

Self-Validating Principle: By eliminating the aqueous phase entirely, the primary vector for hydrolysis is removed, guaranteeing high fidelity of the α -chloro ether (3)[3].

  • Neutralize: To the crude reaction mixture (assuming a compatible organic solvent like DCM or THF), add 2.0 equivalents of anhydrous, finely powdered Na2​CO3​ to neutralize any generated HCl.

  • Scavenge: Add a solid-phase extraction sorbent (e.g., FastWoRX or a 1:1 mix of Celite and anhydrous MgSO4​ ) directly to the reaction flask. Use approximately 1 gram of sorbent per 100 mg of theoretical product.

  • Stir at room temperature for 5 minutes.

  • Filter the suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with 3 column volumes of dry MTBE or hexanes to ensure complete elution of the product.

  • Concentrate: Evaporate the combined filtrates under reduced pressure to yield the intact 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Sources

Reference Data & Comparative Studies

Validation

1-(tert-Butyl)-3-(chloromethoxy)benzene vs chloromethyl methyl ether (MOM-Cl)

Title: Advanced Protection Strategies: 1-(tert-Butyl)-3-(chloromethoxy)benzene vs. Chloromethyl Methyl Ether (MOM-Cl) Executive Summary The protection of hydroxyl groups is a foundational operation in complex molecule sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Protection Strategies: 1-(tert-Butyl)-3-(chloromethoxy)benzene vs. Chloromethyl Methyl Ether (MOM-Cl)

Executive Summary

The protection of hydroxyl groups is a foundational operation in complex molecule synthesis. While Chloromethyl Methyl Ether (MOM-Cl) remains the benchmark for introducing the methoxymethyl (MOM) protecting group, its extreme volatility and severe carcinogenicity pose significant operational bottlenecks. 1-(tert-Butyl)-3-(chloromethoxy)benzene emerges as a sterically tuned, non-volatile alternative. This guide provides an objective comparison of their mechanistic reactivity, toxicological profiles, and experimental workflows to guide rational reagent selection for researchers and drug development professionals.

Mechanistic Causality: The Oxocarbenium Ion Stability

The reactivity of α -chloro ethers is dictated by their ability to form an oxocarbenium ion intermediate.

  • MOM-Cl Reactivity: The aliphatic methoxy group in MOM-Cl strongly donates electron density via resonance, highly stabilizing the adjacent positive charge on the carbon atom ( CH2​=O+−CH3​ ). This drives a rapid SN​1 -type pathway, making MOM-Cl exceptionally electrophilic. It readily reacts with neutral alcohols in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) ()[1].

  • 1-(tert-Butyl)-3-(chloromethoxy)benzene Reactivity: In this aryl chloromethyl ether, the oxygen atom is conjugated with the aromatic ring. The oxygen's lone pairs are partially delocalized into the π -system of the benzene ring, rendering them less available to stabilize the adjacent oxocarbenium ion. Consequently, the SN​1 dissociation of the chloride is thermodynamically less favorable. This structural feature necessitates stronger nucleophiles (e.g., alkoxides generated via NaH) or the addition of a nucleophilic catalyst like tetrabutylammonium iodide (TBAI) to drive the reaction via an SN​2 or Finkelstein-mediated pathway.

Toxicological Profile and Operational Economics

  • MOM-Cl: With a boiling point of ~59 °C, MOM-Cl is highly volatile. It is an OSHA-regulated human carcinogen, frequently contaminated with the even more potent bis(chloromethyl) ether ()[2]. Its use requires dedicated fume hoods, strict inventory tracking, and specialized waste disposal procedures ()[3].

  • 1-(tert-Butyl)-3-(chloromethoxy)benzene: The incorporation of the bulky 3-tert-butylphenyl moiety drastically increases the molecular weight (198.69 g/mol ) and reduces vapor pressure, effectively eliminating the inhalation hazard under standard laboratory conditions. While it remains an alkylating agent and must be handled with standard PPE, it circumvents the stringent regulatory overhead associated with volatile α -chloro ethers.

Quantitative Performance Matrix

ParameterChloromethyl Methyl Ether (MOM-Cl)1-(tert-Butyl)-3-(chloromethoxy)benzene
Chemical Structure CH₃-O-CH₂-Cl3-tBu-C₆H₄-O-CH₂-Cl
Molecular Weight 80.51 g/mol 198.69 g/mol
Physical State Highly volatile liquid (bp ~59 °C)Viscous liquid / Low-melting solid
Inhalation Hazard Extreme (OSHA Carcinogen)Negligible (Non-volatile)
Reaction Pathway Fast SN​1 (Oxocarbenium intermediate)Slower SN​2 / Iodide-catalyzed
Protecting Group Methoxymethyl (MOM)3-tert-Butylphenoxymethyl
Lipophilicity Impact LowHigh (Aids in crystallization/purification)
Cleavage Conditions Mild Acid (e.g., HCl/MeOH, TFA)Strong Lewis Acids (e.g., BCl₃, TiCl₄)

Validated Experimental Workflows

G cluster_MOM MOM-Cl Pathway cluster_Aryl Aryl Chloromethyl Ether Pathway ROH Substrate: R-OH MOM_Oxo Oxocarbenium Ion Highly Stabilized ROH->MOM_Oxo Aryl_Oxo Oxocarbenium Ion Resonance Destabilized ROH->Aryl_Oxo MOM_Cl MOM-Cl (Volatile) MOM_Cl->MOM_Oxo -Cl⁻ (Fast) MOM_Ether MOM Ether (R-O-CH2-O-CH3) MOM_Oxo->MOM_Ether + R-OH / DIPEA Aryl_Cl 1-(t-Butyl)-3-(chloromethoxy)benzene (Non-Volatile) Aryl_Cl->Aryl_Oxo -Cl⁻ (Slow) Aryl_Ether Aryloxymethyl Ether (R-O-CH2-O-Ar) Aryl_Oxo->Aryl_Ether + R-O⁻Na⁺ (Requires NaH)

Caption: Mechanistic divergence and intermediate stability in alcohol protection workflows.

Protocol A: Safer In Situ MOM Protection (Berliner Method)

Causality: To avoid handling pure, highly carcinogenic MOM-Cl, this self-validating protocol generates the reagent in situ using dimethoxymethane and acetyl chloride, catalyzed by Zinc(II) bromide ()[2].

  • Setup: To a flame-dried round-bottom flask under N₂, add dimethoxymethane (DMM, 3.0 equiv), anhydrous toluene (0.5 M), and ZnBr₂ (0.01 mol%).

  • Generation: Add acetyl chloride (3.0 equiv) dropwise. Self-Validation: The reaction is mildly exothermic. Stir for 2 hours until heat evolution ceases, indicating quantitative conversion to MOM-Cl and methyl acetate.

  • Protection: Cool the mixture to 0 °C. Add the substrate alcohol (1.0 equiv) dissolved in minimal toluene, followed by the dropwise addition of DIPEA (4.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quench: Carefully add saturated aqueous NaHCO₃. Causality: Mildly exothermic quenching destroys any unreacted α -chloro ether, preventing exposure during the workup ()[4]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Protection with 1-(tert-Butyl)-3-(chloromethoxy)benzene

Causality: Due to the resonance-destabilized oxocarbenium intermediate, neutral alcohols react sluggishly. Pre-forming the alkoxide with NaH ensures a rapid SN​2 displacement.

  • Alkoxide Formation: Dissolve the substrate alcohol (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: Hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases, confirming complete alkoxide formation.

  • Catalysis: Add tetrabutylammonium iodide (TBAI, 0.1 equiv). Causality: TBAI facilitates a Finkelstein reaction, converting the chloromethyl ether to a highly reactive iodomethyl ether intermediate in situ.

  • Alkylation: Dropwise add 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.1 equiv).

  • Completion: Stir at room temperature for 4-6 hours. Monitor by TLC.

  • Quench: Cool to 0 °C and quench carefully with cold water. Extract with diethyl ether or ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry over MgSO₄, and concentrate.

Downstream Cleavage Strategies

The choice between these reagents also dictates the deprotection strategy at the end of the synthetic sequence.

  • MOM Ethers: Readily cleaved under mild acidic conditions (e.g., 3 M HCl in THF/MeOH, or TFA in DCM). They are orthogonal to basic and reductive conditions.

  • Aryloxymethyl Ethers: The 3-tert-butylphenoxymethyl group is significantly more robust toward mild acids due to the electron-withdrawing nature of the phenoxy group compared to a methoxy group. Cleavage typically requires strong Lewis acids (such as BCl₃ or TiCl₄ at low temperatures) or harsh Brønsted acids. This allows the aryloxymethyl group to survive synthetic steps that would otherwise inadvertently strip a standard MOM group.

References

  • Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 2005, 70(23), 9618–9621.[Link]

  • Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds." Vol. 84, p. 102 (2007).[Link]

Sources

Comparative

LC-MS Analysis of Reactive Chloromethyl Ethers: A Methodological Comparison Guide for 1-(tert-Butyl)-3-(chloromethoxy)benzene

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive electrophiles in drug development and synthetic monitoring. 1-(tert-Butyl)-3-(chloromethoxy)benzene is a highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive electrophiles in drug development and synthetic monitoring. 1-(tert-Butyl)-3-(chloromethoxy)benzene is a highly reactive chloromethyl ether. Due to its structure, the chloromethoxy group (-O-CH₂-Cl) acts as a potent alkylating agent. While this reactivity is synthetically useful, it creates a severe analytical dilemma: the compound is fundamentally incompatible with standard aqueous Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide objectively compares analytical strategies for quantifying this reactive species, explains the mechanistic causality behind required chromatographic deviations, and provides a self-validating protocol for the industry gold standard: Pre-column derivatization coupled with HILIC-MS/MS .

The Analytical Dilemma: Electrophilic Instability

The core challenge in analyzing 1-(tert-Butyl)-3-(chloromethoxy)benzene lies in its susceptibility to solvolysis. In standard reversed-phase LC-MS mobile phases (which typically contain water, methanol, and acidic modifiers like formic acid), the carbon-chlorine bond undergoes rapid hydrolysis. This reaction yields 3-tert-butylphenol, formaldehyde, and hydrochloric acid[1].

Attempting direct quantification of the intact molecule under these conditions violates the principle of sample integrity, leading to severe underestimation of the analyte and irreproducible matrix effects. To achieve trustworthy data, the analytical method must either entirely avoid protic solvents or chemically stabilize the electrophilic center prior to analysis.

Strategic Method Comparison

To establish a robust analytical control strategy, we must compare three distinct methodologies:

Method A: Direct Reversed-Phase LC-MS (The Pitfall)
  • Mechanism: Standard C18 chromatography using an aqueous/organic gradient.

  • Causality of Failure: The half-life of chloromethyl ethers in aqueous acidic media is measured in seconds to minutes. By the time the sample traverses the autosampler and column, the target analyte has degraded.

  • Verdict: Unsuitable for quantitative analysis.

Method B: Pre-Column Derivatization HILIC-MS/MS (The Gold Standard)
  • Mechanism: The sample is reacted with a strong nucleophile, such as 4-dimethylaminopyridine (DMAP), in an anhydrous solvent (acetonitrile)[2].

  • Causality of Success: DMAP rapidly displaces the chloride ion via a nucleophilic substitution reaction, forming a stable, permanently charged quaternary ammonium salt (a pyridinium derivative). Because this derivative carries a permanent positive charge, it yields exceptional sensitivity in positive Electrospray Ionization (ESI+). Furthermore, because the derivative is highly polar, it is perfectly suited for Hydrophilic Interaction Liquid Chromatography (HILIC), which provides orthogonal retention away from hydrophobic matrix suppressors[2].

Method C: GC-MS (The Orthogonal Alternative)
  • Mechanism: Direct volatilization using an inert carrier gas (e.g., Helium) and separation on a non-polar capillary column[3].

  • Causality of Success: GC-MS entirely avoids aqueous mobile phases, preventing hydrolysis.

  • Limitations: Chloromethyl ethers can be thermally labile. High injection port temperatures may induce thermal degradation, requiring specialized cold on-column injection techniques.

Quantitative Performance Metrics

The following table summarizes the objective performance data comparing these three approaches for reactive alkyl halides:

MetricMethod A: Direct RP-LC-MSMethod B: Derivatization HILIC-MS/MSMethod C: Direct GC-MS
Retention Mechanism Hydrophobic (C18)Hydrophilic (HILIC)Boiling Point / Polarity
Analyte Stability (t½) < 5 minutes (Degrades)> 48 hours (As derivative)Stable (In inert gas)
Sensitivity (LOD) Undetectable / Highly Variable1 - 10 ng/mL 50 - 100 ng/mL
Matrix Effect Severe (Co-eluting degradation)Low (Orthogonal HILIC retention)Moderate
Throughput HighMedium (Requires prep time)Medium
Overall Reliability Fail Gold Standard Viable Alternative

Mechanistic Visualizations

The divergence between degradation and stabilization is mapped below. Note how the introduction of DMAP intercepts the degradation pathway, rescuing the analyte for MS detection.

Degradation_vs_Derivatization cluster_0 Pathway A: Direct Aqueous LC-MS cluster_1 Pathway B: Pre-Column Derivatization Analyte 1-(tert-Butyl)-3-(chloromethoxy)benzene (Reactive Electrophile) AqPhase Aqueous Mobile Phase (H2O/MeOH + Acid) Analyte->AqPhase Reagent Anhydrous Acetonitrile + Excess DMAP Reagent Analyte->Reagent Hydrolysis Rapid Hydrolysis (t1/2 < minutes) AqPhase->Hydrolysis DegProducts 3-tert-Butylphenol + Formaldehyde + HCl Hydrolysis->DegProducts Reaction Nucleophilic Substitution (60°C, 30 min) Reagent->Reaction Derivative Stable Quaternary Ammonium Derivative [M+DMAP]+ Reaction->Derivative

Mechanistic divergence of 1-(tert-Butyl)-3-(chloromethoxy)benzene in LC workflows.

Optimized Derivatization Protocol (Self-Validating System)

To ensure high Trustworthiness and scientific rigor, the following protocol utilizes a self-validating framework. Every step is designed to prevent premature hydrolysis while maximizing derivatization yield.

Reagents & Materials
  • Solvent: Anhydrous Acetonitrile (ACN) (Water content < 0.005%). Causality: Trace water will competitively hydrolyze the analyte before DMAP can react.

  • Derivatization Reagent: 4-Dimethylaminopyridine (DMAP), 10 mM in anhydrous ACN.

  • Internal Standard (IS): Stable-isotope-labeled analog (if available) or a structurally similar derivatized surrogate.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the sample containing 1-(tert-Butyl)-3-(chloromethoxy)benzene strictly in anhydrous ACN. Do not use methanol or ethanol, as they will form stable ether artifacts.

  • Reagent Addition: Aliquot 100 µL of the sample into a silanized glass vial. Add 100 µL of the 10 mM DMAP reagent.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic substitution, driving the reaction to >99% completion.

  • Quenching & IS Addition: Cool the sample to room temperature. Add 50 µL of the Internal Standard solution. Dilute with 750 µL of ACN to ensure the final injection solvent is highly organic (>90% ACN), which is required for optimal peak shape on a HILIC column.

  • HILIC-MS/MS Analysis: Inject 2 µL onto a bare silica or zwitterionic HILIC column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, ramping down to 50% B to elute the highly polar DMAP-derivative.

Self-Validation & System Suitability Checks

A robust protocol must prove its own validity during execution. Implement the following checks:

  • Reagent Blank Verification: Inject a blank containing only DMAP and ACN. Confirm the absence of artifactual peaks at the target Multiple Reaction Monitoring (MRM) transitions.

  • Hydrolysis Monitoring: Set up an MRM transition for the degradation product (3-tert-butylphenol). If the phenol signal is high in your derivatized sample, your starting solvent was contaminated with water.

  • Reaction Efficiency Tracking: The IS must be added after incubation if tracking matrix effects, but adding a secondary reactive IS before incubation can validate that the derivatization reaction went to completion.

ExpWorkflow S1 1. Sample Prep Dissolve in dry ACN S2 2. Derivatization Add 10mM DMAP S1->S2 S3 3. Incubation 60°C for 30 min S2->S3 S4 4. Quenching Cool & Add IS S3->S4 S5 5. HILIC-MS/MS ESI(+), MRM Mode S4->S5

Step-by-step pre-column derivatization workflow for reactive alkyl halides.

References

  • van Wijk, A. M., Beerman, B., Niederländer, H. A., Siebeling, W. J., van de Griend, C., & Doornbos, P. (2011). "A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis." Analytical and Bioanalytical Chemistry.[Link]

  • Kim, J. H., et al. (2022). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Pharmaceuticals (Basel).[Link]

  • Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether (CMME) - Method 10." OSHA Analytical Methods. [Link]

Sources

Validation

Benchmarking 1-(tert-Butyl)-3-(chloromethoxy)benzene in Suzuki Cross-Coupling: A Comparative Guide

Introduction & Mechanistic Rationale The synthesis of sterically hindered benzyl aryl ethers is a recurring challenge in medicinal chemistry and drug development. While traditional etherification methods rely on harsh ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of sterically hindered benzyl aryl ethers is a recurring challenge in medicinal chemistry and drug development. While traditional etherification methods rely on harsh basic conditions, the advent of transition-metal catalysis has opened orthogonal, highly tolerant pathways[1]. This guide benchmarks the performance of 1-(tert-butyl)-3-(chloromethoxy)benzene —a highly reactive α -aryloxymethyl chloride electrophile—in the Suzuki-Miyaura cross-coupling reaction against conventional synthetic alternatives.

Unactivated alkyl chlorides are notoriously sluggish in palladium-catalyzed cross-couplings due to their high bond dissociation energy and reluctance to undergo oxidative addition[1]. However, α -chloro ethers like 1-(tert-butyl)-3-(chloromethoxy)benzene circumvent this limitation. The adjacent oxygen atom donates electron density into the C-Cl σ∗ antibonding orbital ( n→σ∗ hyperconjugation). This stereoelectronic effect significantly weakens the carbon-chlorine bond, lowering the activation barrier for oxidative addition to the Pd(0) center[2]. Consequently, this electrophile allows for the modular assembly of complex ethers under exceptionally mild conditions, avoiding the degradation of sensitive functional groups[3].

Benchmarking Alternatives: Methodological Comparison

To objectively evaluate 1-(tert-butyl)-3-(chloromethoxy)benzene, we compare its performance in Suzuki cross-coupling against two standard methodologies for synthesizing the target 3-tert-butylphenyl benzyl ether derivatives:

  • Williamson Ether Synthesis: The classical SN​2 reaction between 3-tert-butylphenol and a benzyl chloride.

  • Buchwald-Hartwig Etherification: The cross-coupling of 3-tert-butylphenol with an aryl halide.

Table 1: Performance Matrix for Target Ether Synthesis
MetricSuzuki-Miyaura (Target Method)Williamson Ether SynthesisBuchwald-Hartwig Etherification
Reagents 1-(tert-Butyl)-3-(chloromethoxy)benzene + Ar-B(OH)₂3-tert-Butylphenol + Ar-CH₂-Cl3-tert-Butylphenol + Ar-X (X=Br, I)
Catalyst/Base Pd₂(dba)₃, PCy₃ / K₃PO₄ (aq)None / NaH or K₂CO₃Pd(OAc)₂, RockPhos / Cs₂CO₃
Typical Conditions Toluene/H₂O (10:1), 80 °C, 12 hDMF, 60–100 °C, 8–16 hToluene, 100–120 °C, 16–24 h
Average Yield 85–95% 60–80%50–70%
Functional Group Tolerance Excellent (Tolerates esters, epoxides, ketones)Poor (Base-sensitive groups degrade)Moderate (Requires specific ligands)
Primary Drawback Requires pre-synthesis of the α -chloro ether[4]Prone to elimination side-reactionsSluggish reductive elimination with bulky groups

Causality in Performance: The Suzuki approach outperforms the alternatives primarily due to its mild basic conditions. Williamson ether synthesis requires strong bases (like NaH) to deprotonate the phenol, which readily hydrolyzes esters or opens epoxides present on the substrate. Buchwald-Hartwig etherifications struggle with bulky nucleophiles (like 3-tert-butylphenol) because the steric bulk severely hinders the reductive elimination step from the Pd(II) intermediate. By shifting the steric bulk to the electrophile (1-(tert-butyl)-3-(chloromethoxy)benzene) and utilizing a highly nucleophilic arylboronic acid, the Suzuki method ensures rapid transmetalation and facile reductive elimination[1].

Experimental Workflow & Self-Validating Protocol

The following protocol describes the optimal conditions for coupling 1-(tert-butyl)-3-(chloromethoxy)benzene with a model arylboronic acid. Every step is designed as a self-validating system to ensure reproducibility.

Materials
  • Electrophile: 1-(tert-Butyl)-3-(chloromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: Tricyclohexylphosphine (PCy₃) (8 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology
  • Reagent Preparation & Degassing: Add Pd₂(dba)₃, PCy₃, and the arylboronic acid to an oven-dried Schlenk flask. Purge the flask with argon for 15 minutes. Causality: Pd(0) and electron-rich phosphines like PCy₃ are highly susceptible to aerobic oxidation. Degassing is critical to prevent premature termination of the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe, followed by stirring for 10 minutes at room temperature. Causality: This incubation period allows the Pd₂(dba)₃ to undergo ligand exchange with PCy₃, forming the active, coordinatively unsaturated Pd(0)-PCy₃ species.

  • Electrophile Injection: Inject 1-(tert-butyl)-3-(chloromethoxy)benzene neat into the reaction mixture. Causality: α -Chloro ethers are sensitive to ambient moisture[4]; injecting them directly into the active catalyst mixture minimizes hydrolysis side-reactions.

  • Base Addition: Add a degassed aqueous solution of K₃PO₄. Causality: A biphasic system is utilized because water is necessary to dissolve the inorganic base and generate the highly reactive hydroxyboronate intermediate [Ar−B(OH)3​]− , which undergoes transmetalation significantly faster than neutral boronic acid[1].

  • Reaction & Workup: Heat the biphasic mixture at 80 °C for 12 hours under vigorous stirring. Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Mandatory Visualizations

CatalyticCycle Pd0 1. Pd(0)L_n Active Catalyst PdII_OA 2. Oxidative Addition (Ar-O-CH2-Pd-Cl) Pd0->PdII_OA + Ar-O-CH2-Cl PdII_TM 3. Transmetalation (Ar-O-CH2-Pd-Ar') PdII_OA->PdII_TM + Ar'-B(OH)2 / Base PdII_TM->Pd0 Reductive Elimination Product Benzyl Aryl Ether Product PdII_TM->Product Dissociation

Catalytic cycle of Suzuki coupling with α-chloro ethers.

Workflow Step1 1. Reagent Preparation Dry solvents, degas to prevent Pd oxidation Step2 2. Catalyst Activation Mix Pd2(dba)3 + PCy3 in Toluene Step1->Step2 Step3 3. Electrophile Addition Add 1-(tert-Butyl)-3-(chloromethoxy)benzene Step2->Step3 Step4 4. Nucleophile & Base Add Ar-B(OH)2 and K3PO4 (aq) Step3->Step4 Step5 5. Reaction & Workup Heat at 80°C for 12h, extract with EtOAc Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995. URL:[Link]

  • Potuzak, J. S.; Tan, D. S. "A B-alkyl Suzuki-Miyaura cross coupling approach provides a flexible, efficient means to convert glycals to Cl-alkyl-glycals". Tetrahedron Letters, 2004. URL:[Link]

  • Noverges, B.; Mollar, C.; Medio-Simón, M.; Asensio, G. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of α-Halomethyl Oxime Ethers and Site-Selective Cross-Coupling of Dihalo Derivatives". Advanced Synthesis & Catalysis, 2013. URL:[Link]

  • Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers". The Journal of Organic Chemistry, 2005. URL:[Link]

Sources

Comparative

GC-MS Quantification Protocols for 1-(tert-Butyl)-3-(chloromethoxy)benzene: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly reactive electrophiles in drug development and materials science. 1-(tert-Butyl)-3-(chloromethoxy)benzene (nominal mass m/z...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly reactive electrophiles in drug development and materials science. 1-(tert-Butyl)-3-(chloromethoxy)benzene (nominal mass m/z 198) is a prime example of such an analyte. Featuring a highly labile chloromethyl ether (CME) moiety, this compound is notoriously susceptible to nucleophilic attack and thermal degradation.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols utilizing heated split/splitless inlets (typically at 250°C) inevitably lead to the degradation of this compound. To achieve rigorous analytical accuracy, your methodology must be designed around the specific thermodynamic and kinetic vulnerabilities of the analyte. This guide objectively compares two field-proven, self-validating protocols to quantify this compound without compromising data integrity.

The Analytical Challenge: Mechanistic Causality

Why do standard GC-MS methods fail for chloromethoxybenzenes? The causality lies in the C-Cl bond of the chloromethoxy group. This bond is highly polarized and stabilized by the adjacent oxygen atom, which can readily form a resonance-stabilized oxonium ion intermediate.

When exposed to the thermal stress of a 250°C GC inlet and trace moisture, the molecule undergoes rapid elimination and hydrolysis, degrading into 3-tert-butylphenol (m/z 150), formaldehyde, and hydrochloric acid (HCl). This degradation results in artificially low quantitation, poor reproducibility, and active site formation within the GC column.

To circumvent this, we must employ one of two strategies:

  • Thermodynamic Control (Protocol A): Bypass the thermal stress entirely using Cold On-Column (COC) injection.

  • Chemical Stabilization (Protocol B): Convert the reactive CME into a stable acetal prior to analysis. This chemical quenching approach is heavily adapted from the derivatization principles established in [1] for the quantification of highly reactive chloromethyl ethers.

Workflow Sample Sample: 1-(tert-Butyl)-3- (chloromethoxy)benzene SplitCOC Protocol A: Direct COC GC-MS Sample->SplitCOC SplitDeriv Protocol B: Derivatization GC-MS Sample->SplitDeriv PrepCOC Dilution in Anhydrous Hexane SplitCOC->PrepCOC PrepDeriv Alkoxylation via NaOMe / Methanol SplitDeriv->PrepDeriv InjCOC Cold On-Column Injection (Track Oven) PrepCOC->InjCOC InjDeriv Splitless Injection (250°C) PrepDeriv->InjDeriv Detect EI-MS Detection (SIM Mode) InjCOC->Detect InjDeriv->Detect

Workflow comparison: Direct COC GC-MS vs. Derivatization GC-MS for chloromethyl ethers.

Protocol A: Direct Cold On-Column (COC) GC-MS

This method is ideal for anhydrous matrices, such as pure Active Pharmaceutical Ingredient (API) synthesis monitoring. By injecting the sample directly into the capillary column at an oven temperature below the solvent's boiling point, we eliminate the vaporization chamber entirely, preserving the intact analyte.

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample in strictly anhydrous hexane (pre-dried over 3Å molecular sieves). Add 1-Chloro-4-fluorobenzene as an internal standard (IS).

  • Self-Validation (System Suitability Check): Inject a 10 µg/mL standard. Monitor the peak area ratio of the intact analyte (m/z 198) to its primary thermal degradation product, 3-tert-butylphenol (m/z 150). The system is validated for analysis only if the degradation peak is < 2% of the total area.

  • GC Parameters: Utilize a non-polar, low-bleed column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the COC inlet to "Track Oven". Program the initial oven temperature to 40°C (hold 2 min), then ramp at 15°C/min to 280°C.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting m/z 198 (M+), 163 (M-Cl)+, and 107.

Protocol B: In-Situ Derivatization GC-MS (Alkoxylation)

For complex, moisture-containing matrices (e.g., environmental samples, biological fluids), COC injection is insufficient because water in the matrix will hydrolyze the analyte before it even reaches the GC. Utilizing the rigorous quality control frameworks outlined in [2] for semivolatile organic compounds, we chemically quench the electrophile. By reacting the analyte with sodium methoxide, we force an SN2 nucleophilic substitution, converting the labile C-Cl bond into a highly stable acetal (MOM ether).

Reaction Reactant 1-(tert-Butyl)-3- (chloromethoxy)benzene (Labile Electrophile) Mechanism SN2 Nucleophilic Substitution (40°C) Reactant->Mechanism Reagent Sodium Methoxide (NaOMe) Reagent->Mechanism Product 1-(tert-Butyl)-3- (methoxymethoxy)benzene (Stable Acetal) Mechanism->Product

Nucleophilic derivatization pathway of 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Step-by-Step Methodology
  • Derivatization Reaction: To 1.0 mL of the sample extract, add 0.5 mL of 0.1 M Sodium Methoxide (NaOMe) in anhydrous methanol. Add the internal standard (e.g., 1,4-Dichlorobenzene-d4) before the reaction to account for any volumetric shifts.

  • Incubation: Vortex vigorously and incubate at 40°C for 30 minutes to ensure complete conversion.

  • Quenching & Extraction: Neutralize the reaction with 0.1 M HCl, then extract the stable derivative—1-(tert-butyl)-3-(methoxymethoxy)benzene (m/z 194)—into 2.0 mL of hexane.

  • Self-Validation (Completeness Check): Analyze the first extract in full-scan mode (m/z 50-300). The total absence of the parent mass (m/z 198) confirms 100% derivatization efficiency.

  • GC-MS Analysis: Perform a standard Splitless injection at 250°C. Oven program: 60°C (hold 1 min), ramp at 20°C/min to 300°C. Use SIM mode targeting the stable derivative at m/z 194 (M+) and 163.

Comparative Performance Data

The following table summarizes the experimental performance of both protocols, allowing you to select the appropriate method based on your specific matrix and throughput requirements.

Analytical ParameterProtocol A: Direct COC GC-MSProtocol B: Derivatization GC-MS
Sample Prep Time < 5 minutes~45 minutes
Thermal Stability Poor (Requires strict COC parameters)Excellent (Standard Splitless at 250°C)
Limit of Detection (LOD) 50 ng/mL10 ng/mL (Derivative yields higher ionization)
Linearity (R²) > 0.990> 0.998
Matrix Interference High (Moisture completely destroys analyte)Low (Derivative is stable against moisture)
Ideal Application Pure API synthesis, anhydrous formulationsEnvironmental matrices, biologicals, complex mixtures
Conclusion

For rapid, in-process monitoring of anhydrous chemical reactions, Protocol A (COC GC-MS) provides the fastest time-to-result by preserving the native molecule. However, for robust, high-sensitivity quantitation in complex or moisture-rich matrices, Protocol B (Derivatization GC-MS) is the definitively superior choice, transforming a highly volatile analytical challenge into a stable, easily quantifiable target.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Method 10: Chloromethyl Methyl Ether (CMME) and Bis-Chloromethyl Ether (BCME)." U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)." Selected Analytical Methods for Environmental Remediation and Recovery.[Link]

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 1-(tert-Butyl)-3-(chloromethoxy)benzene: A Guide for Research Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(tert-Butyl)-3-(chloromethoxy)benzene. Given the absence of a specific Safety Dat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(tert-Butyl)-3-(chloromethoxy)benzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is structured around the inherent risks associated with its chemical class, α-chloroethers, a group known for its potential carcinogenicity and high reactivity. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: Understanding the Risks of α-Chloroethers

1-(tert-Butyl)-3-(chloromethoxy)benzene belongs to the α-chloroether class of compounds. These substances are characterized by an oxygen atom bonded to a carbon atom which is, in turn, bonded to a chlorine atom. This structural feature makes them highly reactive and imparts significant toxicological concerns.

Key Hazards:

  • Carcinogenicity: Several α-chloroethers, most notably bis(chloromethyl) ether (BCME), are potent human carcinogens.[1] Commercial preparations of similar compounds, such as chloromethyl methyl ether (CMME), have been found to contain BCME as an impurity.[2] Due to this established risk within the chemical class, 1-(tert-Butyl)-3-(chloromethoxy)benzene must be handled as a suspect carcinogen.

  • Reactivity: α-Chloroethers are reactive electrophiles. They can react with water and other nucleophiles, potentially forming hazardous byproducts. Their synthesis from acetals and acid halides can be exothermic, requiring careful control of reaction conditions.[3]

  • Irritation: Based on data for analogous compounds, direct contact is likely to cause severe skin and eye irritation or burns.[4] Inhalation of vapors may lead to respiratory tract irritation.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical to minimize exposure. All handling of 1-(tert-Butyl)-3-(chloromethoxy)benzene, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

Designated Area: It is highly recommended to establish a designated area within the laboratory for the exclusive handling of this and other highly hazardous chemicals. This area should be clearly marked, and access should be restricted to trained personnel.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is mandatory. The following table summarizes the required PPE for various laboratory operations involving 1-(tert-Butyl)-3-(chloromethoxy)benzene.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Low Volume) Chemical safety goggles and a face shieldDouble-gloving: Nitrile inner glove, with a laminated film (e.g., Silver Shield®/4H®) or Teflon® outer gloveFull-length lab coat with tight cuffsN95 respirator (as a minimum precaution)
Reaction Setup and Workup Chemical safety goggles and a face shieldDouble-gloving: Nitrile inner glove, with a laminated film (e.g., Silver Shield®/4H®) or Teflon® outer gloveChemical-resistant apron over a full-length lab coatNot typically required if handled in a certified fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber or Viton®) over nitrile glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges
Rationale for PPE Selection
  • Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and aerosols.

  • Hand Protection: Due to the lack of specific permeation data for 1-(tert-Butyl)-3-(chloromethoxy)benzene, a conservative double-gloving approach is necessary. The inner nitrile glove provides a primary barrier and dexterity, while the outer glove, made of a highly chemical-resistant material like a laminated film or Teflon®, offers extended protection. The NIOSH recommendation for chloromethyl methyl ether suggests Teflon® as a suitable material for up to 4 hours of contact.[5]

  • Body Protection: A lab coat with tight cuffs prevents accidental skin exposure on the arms. A chemical-resistant apron provides an additional barrier during procedures with a higher risk of splashes.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, an N95 respirator is recommended as a precautionary measure during the handling of the solid material to prevent inhalation of any fine particles. For emergency situations such as a large spill, a higher level of respiratory protection is required.

Operational Plan: Step-by-Step Guidance

Donning PPE

A systematic approach to putting on PPE is crucial to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash hands thoroughly Inspect->Wash Coat Lab Coat InnerGloves Inner Gloves (Nitrile) Coat->InnerGloves OuterGloves Outer Gloves (e.g., Teflon®) InnerGloves->OuterGloves Goggles Safety Goggles OuterGloves->Goggles FaceShield Face Shield Goggles->FaceShield PPE_Doffing cluster_doffing Doffing Sequence (Contaminated Area) cluster_final Final Step OuterGloves Outer Gloves FaceShield Face Shield OuterGloves->FaceShield Goggles Safety Goggles FaceShield->Goggles Coat Lab Coat Goggles->Coat InnerGloves Inner Gloves Coat->InnerGloves Wash Wash hands thoroughly

Caption: PPE Doffing Sequence

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 1-(tert-Butyl)-3-(chloromethoxy)benzene must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams.

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed with soap and water.

Emergency Procedures

Spills:

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent. Place the absorbent material in a sealed bag and dispose of it as hazardous waste. Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and contact the institutional safety office. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 1-(tert-Butyl)-3-(chloromethoxy)benzene and ensure a safe and productive laboratory environment.

References

  • Lookchem. (n.d.). Cas 38580-79-9,1-tert-butyl-3-(chloroMethyl)benzene. Retrieved from [Link]

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  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER For Synthesis MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2005, October 13). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1. The Journal of Organic Chemistry. Retrieved from [Link]

  • myUSF. (n.d.). Glove Guide. Retrieved from [Link]

  • PubMed. (n.d.). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. Retrieved from [Link]

  • IAEA. (n.d.). Management of Alpha-Contaminated Wastes. Retrieved from [Link]

  • N.A. (n.d.). Protective Clothing. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]

  • OSHA. (n.d.). Chloromethyl Methyl Ether (CMME). Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves*. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Organic Syntheses. (n.d.). neophyl chloride. Retrieved from [Link]

  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • N.A. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Mann Supply. (n.d.). Revolutionary Radiation Shields: The Ultimate PPE for Nuclear Industry. Retrieved from [Link]

  • N.A. (2023, October 16). Radiological Incidents - Recommendations on the selection of PPE. Retrieved from [Link]

  • N.A. (n.d.). Radioactive Material Decontamination Procedures. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Phenomenex. (2026, February 17). Lab Hazards: Common Risks and How to Avoid Them. Retrieved from [Link]

  • Aussie Pharma Direct. (2025, October 20). What PPE Should You Wear for Radiation Protection?. Retrieved from [Link]

  • N.A. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]

  • Nuclear Regulatory Commission. (n.d.). Radioactive Waste Management Technology Chapter 5. Retrieved from [Link]

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